Product packaging for Mogroside V(Cat. No.:CAS No. 88901-36-4)

Mogroside V

Cat. No.: B191895
CAS No.: 88901-36-4
M. Wt: 1287.4 g/mol
InChI Key: GHBNZZJYBXQAHG-KUVSNLSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Origin and Botanical Source of Mogroside V

This compound is a natural compound primarily extracted from the fruit of Siraitia grosvenorii, a perennial vine belonging to the Cucurbitaceae (gourd) family. foodandnutritionjournal.orgwikipedia.org This plant, commonly known as monk fruit or luo han guo, is native to the southern regions of China, particularly the Guangxi province. foodandnutritionjournal.orgwisdomlib.org The fruit of Siraitia grosvenorii is small, round, and greenish-brown. foodandnutritionjournal.org this compound is the most abundant and sweetest of the mogrosides found in the fruit, with its concentration ranging from 0.8% to 1.3% by weight. wikipedia.org It is a triterpene glycoside, meaning its chemical structure consists of a triterpene core called mogrol (B2503665) with attached glucose units. maxapress.com The intense sweetness of this compound, estimated to be about 250 to 450 times that of sucrose, is attributed to its specific glycosidic structure. frontiersin.orgresearchgate.net

The biosynthesis of this compound is a complex enzymatic process that occurs as the monk fruit matures. wikipedia.org Research has identified five key enzyme families involved in this pathway: squalene (B77637) epoxidases, triterpenoid (B12794562) synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases. pnas.orgnih.gov The process begins with the metabolism of squalene into di-glucosylated, tetra-hydroxycucurbitadienols during early fruit development. wikipedia.org As the fruit ripens, additional branched glucosyl groups are added, leading to the formation of the highly sweet mogrosides, including this compound. wikipedia.org

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C60H102O29
Molecular Weight 1287.43 g/mol
Appearance White powder
Melting Point 197-201°C
Solubility Soluble in DMSO and dimethyl formamide (B127407) (approx. 1 mg/ml), and in PBS, pH 7.2 (approx. 10 mg/ml)
Stability Stable at -20°C for at least 4 years. Heat stable at 100-150°C for 4 hours and in boiling water for up to 8 hours. Stable at a pH range of 3 to 12 when stored at 2-8°C.

Data sourced from multiple references. wikipedia.orgchemicalbook.comcaymanchem.comcaymanchem.com

Historical Context of Siraitia grosvenorii in Traditional Medicine and Modern Research

The use of Siraitia grosvenorii has a long and rich history in traditional Chinese medicine, dating back over 300 years. nih.gov The fruit, known as luo han guo, was traditionally cultivated by Buddhist monks, which is how it earned the name "monk fruit". foodandnutritionjournal.org In traditional practices, it has been used to treat a variety of ailments, including sore throats, coughs, constipation, and other gastrointestinal diseases. foodandnutritionjournal.orgmaxapress.comresearchgate.net It is considered to have a cool nature and sweet taste, and to affect the lung and large intestine meridians. frontiersin.org The Chinese Ministry of Health has officially listed Siraitia grosvenorii as a plant for both medicinal and food use. frontiersin.org

The transition from traditional use to modern scientific research began with the identification of its intensely sweet components. maxapress.com In recent decades, research has focused on the pharmacological properties of its extracts, particularly this compound. researchgate.net Studies have explored its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. frontiersin.orgselleckchem.commdpi.com The approval of S. grosvenorii extract as a sweetener by food and drug administrations in various countries has further spurred research into its applications in the food and beverage industry as a natural, non-caloric sugar substitute. nih.gov

Significance of this compound as a Research Target

This compound has become a significant target for academic and industrial research due to a confluence of factors. Its primary appeal lies in its intense sweetness without contributing calories, making it a desirable natural alternative to sugar and artificial sweeteners. frontiersin.orgpnas.org This has driven research into its use for managing health issues such as obesity and diabetes. foodandnutritionjournal.orgwisdomlib.org

Beyond its sweetness, this compound exhibits a range of potential therapeutic activities that are of great interest to the scientific community. Numerous in vitro and in vivo studies have investigated its antioxidant, anti-inflammatory, and anti-cancer properties. frontiersin.orgselleckchem.commdpi.com For instance, research has suggested that this compound may have anti-cancer effects, particularly in relation to pancreatic cancer. foodandnutritionjournal.orgselleckchem.com Furthermore, its potential to modulate the gut microbiome is an emerging area of study. foodandnutritionjournal.org The complex biosynthetic pathway of this compound also presents a compelling challenge for metabolic engineering, with researchers exploring ways to produce it more efficiently through recombinant hosts like microorganisms or plants. google.comresearchgate.net The diverse biological activities and potential for sustainable production make this compound a molecule of considerable scientific and commercial importance.

Table 2: Investigated Pharmacological Activities of this compound

Activity Research Findings
Anti-diabetic May improve blood glucose levels and insulin (B600854) secretion. wisdomlib.orgfrontiersin.org
Anti-cancer Has shown inhibitory effects on the growth of various cancer cells, including pancreatic cancer. foodandnutritionjournal.orgwisdomlib.orgselleckchem.com
Anti-inflammatory Exhibits anti-inflammatory properties in various models. frontiersin.orgmdpi.com
Antioxidant Demonstrates antioxidant activity, scavenging reactive oxygen species. researchgate.netmdpi.com
Gut Microbiome Modulation May have prebiotic potential, promoting the growth of beneficial gut bacteria. foodandnutritionjournal.org

Data compiled from various scientific studies. foodandnutritionjournal.orgwisdomlib.orgfrontiersin.orgresearchgate.netselleckchem.commdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Mogrol
Squalene
Glucose
Di-glucosylated, tetra-hydroxycucurbitadienols

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H102O29 B191895 Mogroside V CAS No. 88901-36-4

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBNZZJYBXQAHG-KUVSNLSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H102O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88901-36-4
Record name Mogroside V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 88901-36-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MOGROSIDE V
Source FDA Global Substance Registration System (GSRS)
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Isolation, Purification, and Characterization Methodologies for Mogroside V

Extraction Techniques from Siraitia grosvenorii

The initial and critical step in isolating Mogroside V is its extraction from the monk fruit. The choice of extraction method significantly impacts the yield and initial purity of the resulting extract. These techniques can be broadly categorized into conventional and advanced methods.

Traditional methods for extracting this compound primarily rely on the use of solvents to draw out the desired compounds from the plant material.

Hot Water Extraction (Decoction): This is the most traditional method, where monk fruit is boiled in water to extract its sweet components. researchgate.net While simple and avoiding organic solvents, this method often suffers from lower yields. researchgate.net Optimized laboratory conditions, such as a material-to-liquid ratio of 1:15 (g/mL) and repeated extractions, have been shown to achieve yields of up to 5.6%. sielc.com

Ethanol-Water Extraction: The use of aqueous ethanol (B145695) solutions is another common conventional technique. The polarity of the ethanol-water mixture can be adjusted to optimize the extraction of glycosides like this compound. Research has demonstrated that using 50% ethanol at 60°C with a 1:20 solid-to-liquid ratio can result in a mogroside yield of 5.9%. sielc.com

To improve efficiency, reduce extraction time, and increase yields, several modern technologies have been applied to the extraction of this compound.

Ultrasound-Assisted Extraction (UAE): This technique employs high-intensity ultrasound waves to create acoustic cavitation, which disrupts the plant's cell walls and enhances the penetration of the solvent, thereby accelerating mass transfer. nih.gov UAE is recognized for being a rapid and highly efficient method that can significantly shorten extraction times compared to conventional approaches. nih.gov It can be performed with various solvents, including water and ethanol-water mixtures. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and the moisture within the plant material. This creates a buildup of internal pressure that ruptures the cell walls, facilitating the release of bioactive compounds into the solvent. researchgate.net Studies have shown that MAE can achieve higher yields in shorter times than traditional decoction; for instance, a yield of 0.73% was obtained in 15 minutes using water as the solvent. researchgate.net

Flash Extraction: Flash extraction is a highly efficient method that utilizes a high-speed homogenizer to mechanically rupture the plant material in a solvent. researchgate.net This rapid process has been reported to achieve a mogroside extraction yield of 10.06% in just 4 minutes, surpassing the yields of both UAE and MAE in comparative studies. researchgate.net

Membrane Filtration: Advanced separation processes using ultrafiltration and nanofiltration are also employed. These techniques separate molecules based on size, allowing for the concentration of this compound and the removal of impurities following an initial water extraction. spkx.net.cn

Table 1: Comparison of Various Extraction Methods for Mogrosides

Extraction Method Solvent Solid:Liquid Ratio (g/mL) Temperature (°C) Time Mogroside Yield (%) Reference(s)
Hot Water Extraction Water 1:15 Boiling 3 x 60 min 5.6 sielc.com
Ethanol-Water Extraction 50% Ethanol 1:20 60 100 min 5.9 sielc.com
Ultrasound-Assisted 60% Ethanol 1:45 55 45 min 2.98 sielc.com
Microwave-Assisted Water 1:8 - 15 min 0.73 researchgate.net

Purification Strategies for this compound

Following extraction, the crude extract contains a mixture of various mogrosides, sugars, and other plant metabolites. To isolate this compound to a high degree of purity, chromatographic techniques are indispensable.

Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase.

HPLC is a cornerstone technique for both the analysis and purification of this compound. It utilizes high pressure to pass the solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase), leading to high-resolution separations.

For preparative purposes, crude extracts are subjected to HPLC to isolate this compound from other closely related mogrosides. A common approach is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. One study demonstrated that after initial purification, the purity of this compound could be elevated from 76.34% to 99.60% using semi-preparative HPLC. nih.govmdpi.com The conditions for HPLC analysis are meticulously optimized, including the column type, mobile phase composition, flow rate, and detection wavelength, to achieve baseline separation of this compound. mdpi.com

Table 2: Example of HPLC Parameters for this compound Analysis

Parameter Specification Reference(s)
Column C18 (4.6 mm × 250 mm, 5 μm) mdpi.com
Mobile Phase Acetonitrile (B52724):Water (22:78, v/v) mdpi.com
Flow Rate 1.0 mL/min mdpi.com
Detection Wavelength 203 nm mdpi.com
Column Temperature 32 °C mdpi.com

HPTLC is an advanced form of thin-layer chromatography that provides improved resolution, sensitivity, and reproducibility. nih.gov It is primarily used for the qualitative and quantitative analysis of this compound in extracts and finished products, serving as a critical tool for quality control. nih.govnih.govfrontiersin.org

In a typical HPTLC analysis of mogrosides, the sample extract is applied to a high-performance silica (B1680970) gel plate. The plate is then developed in a chamber with a specific solvent system (mobile phase). After development, the plate is dried and visualized, often by spraying with a derivatizing agent like 10% sulfuric acid in ethanol and heating, which makes the compound spots visible. researchgate.net The position of the spot for this compound is identified by its retention factor (Rf), which was reported to be approximately 0.10 under specific chromatographic conditions. researchgate.net This method allows for a rapid and reliable comparison of the chemical profile of different monk fruit samples. nih.govnih.govfrontiersin.org

Chromatographic Techniques

Semi-preparative HPLC for High Purity Isolation

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a crucial final step for achieving very high levels of purity for this compound, often exceeding 99%. mdpi.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the target compound.

Researchers have successfully employed reversed-phase chromatography for this purpose. A common setup involves a C18 column, which is a non-polar stationary phase. mdpi.com The separation is achieved by using a polar mobile phase, typically a mixture of acetonitrile and water. mdpi.com By carefully controlling the gradient and composition of the mobile phase, this compound can be effectively separated from other structurally similar mogrosides. One study reported the successful purification of this compound to a purity of 99.60% using a C18 semi-preparative column (30 mm × 250 mm, 5 μm). mdpi.com Another method utilized an Acclaim Trinity P1 column with a mobile phase consisting of 81/19 acetonitrile/ammonium (B1175870) formate (B1220265) buffer at a pH of 3.0. thermofisher.com

Table 1: Semi-preparative HPLC Conditions for this compound Isolation

Parameter Conditions Reported
Stationary Phase (Column) C18 (30 mm × 250 mm, 5 μm) mdpi.com
Mobile Phase Acetonitrile and Water mdpi.com

| Achieved Purity | 99.60% mdpi.com |

Micelle-Mediated Cloud-Point Extraction

Micelle-mediated cloud-point extraction (CPE) offers an environmentally friendly and efficient alternative to traditional solvent extraction methods for pre-concentrating this compound from crude extracts. nih.gov This technique utilizes the unique property of non-ionic surfactants in aqueous solutions to form micelles and separate into a surfactant-rich phase when heated above a specific temperature, known as the cloud point. nih.govnih.gov

For the extraction of this compound, the non-ionic surfactant isotridecyl poly (ethylene glycol) ether (Genapol® X-080) has been effectively used. nih.gov The process involves mixing the surfactant with the sample solution, allowing the this compound to be entrapped within the micelles. By increasing the temperature, phase separation is induced, concentrating the analyte in the small volume of the surfactant-rich phase. This method has demonstrated an extraction yield of 80.7% and a pre-concentration factor of approximately 10.8 for this compound. nih.gov

Boronic Acid-Functionalized Silica Gel Adsorption

A highly selective method for purifying this compound utilizes boronic acid-functionalized silica gel. mdpi.com This affinity chromatography technique is based on the specific and reversible interaction between boronic acid and the cis-diol groups present in the glucose units of the this compound molecule. mdpi.comnih.gov

In this process, a boronic acid-functionalized silica gel adsorbent is synthesized and packed into a column. The crude extract containing this compound is passed through the column under acidic conditions (pH 3), which facilitates the formation of covalent bonds between the boronic acid groups and the diols of this compound. mdpi.com Other impurities that lack this specific structure are washed away. The bound this compound is then released (eluted) from the adsorbent by changing the pH to a neutral or slightly basic level (pH 7), which destabilizes the boronate ester linkage. mdpi.com This method has been shown to significantly increase the purity of this compound from an initial 35.67% to 76.34% in a single step, with a maximum adsorption capacity of 206.74 mg/g at room temperature. mdpi.com

Spectroscopic and Analytical Confirmation of this compound Purity and Structure

Following isolation and purification, the identity and purity of this compound are unequivocally confirmed using a combination of powerful spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound. mdpi.comcore.ac.uk One-dimensional (1D) NMR experiments, such as ¹H NMR (proton) and ¹³C NMR (carbon-13), provide detailed information about the chemical environment of each atom in the molecule. iosrphr.org

For this compound, ¹H NMR spectra reveal the chemical shifts and coupling constants of all protons, while ¹³C NMR spectra identify the chemical shifts of all carbon atoms. To assemble the complete molecular structure and assign all signals unambiguously, two-dimensional (2D) NMR experiments are employed. These include COSY (Correlation Spectroscopy), which identifies proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which reveal one-bond and multiple-bond correlations between protons and carbons, respectively. iosrphr.orgresearchgate.net The structural confirmation of this compound purified by boronic acid affinity chromatography has been verified using ¹H NMR at 600 MHz and ¹³C NMR at 150 MHz in a DMSO-d₆ solvent. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique used for both the quantification and structural confirmation of this compound. who.intresearchgate.net The method couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry.

In a typical LC-MS analysis of this compound, reversed-phase chromatography is used with a C18 column and a mobile phase of methanol (B129727) and water or acetonitrile and water. who.intnih.gov Detection is commonly performed using an electrospray ionization (ESI) source in negative ion mode, as this provides a higher response for this compound. who.int The mass spectrometer can be operated in selected-reaction monitoring (SRM) mode for high specificity and sensitivity. For this compound, the transition of the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 1285.6 to a characteristic fragment ion at m/z 1123.7 is often monitored for quantification. who.intnih.gov

Table 2: LC-MS Parameters for this compound Analysis

Parameter Details
Chromatography Reversed-phase (C18 column) who.intnih.gov
Mobile Phase Methanol:Water (60:40, v/v) nih.gov
Ionization Negative-ion electrospray (ESI) who.int
Detection Mode Selected-Reaction Monitoring (SRM) who.int
Precursor Ion (m/z) 1285.6 [M-H]⁻ who.intnih.gov

| Product Ion (m/z) | 1123.7 who.intnih.gov |

Ultraviolet (UV) Detection

Ultraviolet (UV) detection, often coupled with HPLC (HPLC-UV), is a common method for the quantification of this compound. However, the compound lacks a strong, specific chromophore, which makes detection challenging. thermofisher.com Its UV absorbance is generally weak and occurs at low wavelengths. thermofisher.com

This compound is typically detected at wavelengths around 203 nm to 210 nm. thermofisher.comnih.gov For instance, following micelle-mediated cloud-point extraction, this compound has been quantified using HPLC with UV detection at 203 nm. nih.gov Another study reported detection at 210 nm. thermofisher.com The choice of a low wavelength is necessary to achieve adequate sensitivity for quantification, though it may be more susceptible to interference from other compounds that also absorb in this region.

Dynamic Light Scattering (DLS) for Particle Characterization

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique used to determine the particle size distribution of small particles and macromolecules in suspension or solution. horiba.comnih.gov The technique operates by illuminating the sample with a laser beam and analyzing the fluctuations in the intensity of the scattered light. horiba.comnorlab.com These fluctuations are a result of the Brownian motion of the particles, the random movement of particles suspended in a fluid. norlab.comresearchgate.net Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. horiba.com

A digital correlator processes these intensity fluctuations to generate an autocorrelation function, which can then be used to calculate the translational diffusion coefficient (Dt) of the particles. horiba.com The hydrodynamic diameter (or particle size) is then determined using the Stokes-Einstein equation, which relates the diffusion coefficient to the particle size, the temperature, and the viscosity of the solvent. nih.govnorlab.com DLS is particularly effective for analyzing submicron particles, typically in the range of 0.3 nm to 15 µm. horiba.comnorlab.com

In the context of this compound, DLS has been employed to characterize the size of nanoparticles and micelles formed when this compound is used as a carrier for other compounds. For instance, in studies where this compound was used to create a solid dispersion with poorly water-soluble compounds like Curcumin or Silybin (B1146174), DLS was used to measure the particle size of the resulting formulations when dissolved in water. nih.govresearchgate.net These measurements are crucial for understanding the solubilization mechanism and predicting the in-vivo behavior of the formulation.

Research has shown that solid dispersions of this compound can self-assemble into micelles upon dissolution in an aqueous medium. nih.govresearchgate.net DLS analysis confirmed the formation of these nanostructures, providing key data on their size and distribution.

FormulationMean Particle Diameter (nm)Analysis MethodReference
This compound and Curcumin Solid Dispersion~160Dynamic Light Scattering nih.gov
This compound and Silybin Solid Dispersion206Dynamic Light Scattering researchgate.net

Differential Scanning Calorimetry (DSC) for Solid State Analysis

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. zasya.com Both the sample and the reference are maintained at nearly the same temperature throughout the experiment. This technique is used to study the thermal properties of materials, providing insights into physical transitions such as melting, crystallization, and glass transitions. zasya.com A DSC thermogram plots the heat flow against temperature, where endothermic and exothermic events appear as peaks. nih.gov

For the characterization of this compound, DSC is a valuable tool for analyzing its solid-state properties, such as its melting point and its physical state when mixed with other substances. nih.govresearchgate.net The analysis can confirm whether this compound is in a crystalline or amorphous state in a given formulation. When this compound is used to form a solid dispersion with another compound, DSC can reveal changes in the physical state of both components, indicating molecular-level dispersion. nih.govresearchgate.net

In one study, the DSC thermogram of pure this compound showed a distinct endothermic peak corresponding to its melting temperature. nih.gov When a solid dispersion of this compound and Curcumin was analyzed, the characteristic melting peaks of both individual compounds disappeared, suggesting that the Curcumin was molecularly dispersed within the this compound matrix in an amorphous state. nih.gov This is a critical finding, as the amorphous state often leads to enhanced solubility and bioavailability of poorly soluble compounds.

Compound/FormulationEndothermic Peak Temperature (°C)Analysis MethodReference
This compound (Pure)174.3Differential Scanning Calorimetry nih.gov
Curcumin (Pure)178.8Differential Scanning Calorimetry nih.gov

Powder X-Ray Diffraction (PXRD) for Crystallinity Assessment

Powder X-ray Diffraction (PXRD), also known as X-ray Powder Diffraction (XRPD), is a rapid analytical technique primarily used for the phase identification of a crystalline material. nih.gov The method works by directing an X-ray beam at a powdered sample and measuring the scattered intensity of the X-rays as a function of the scattering angle. nih.gov Crystalline substances are composed of regularly ordered atoms that form crystal lattices. When X-rays interact with these lattices, they are diffracted at specific angles determined by the spacing between the lattice planes, a relationship described by Bragg's Law. nih.gov

The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid's atomic structure. mdpi.com A crystalline material produces a pattern with sharp, well-defined peaks, while an amorphous material, which lacks long-range atomic order, produces a pattern with a broad, diffuse halo and no sharp peaks. nih.gov PXRD is therefore an essential tool for distinguishing between crystalline and amorphous forms, identifying different polymorphic forms of a substance, and determining the purity of crystalline samples. nih.govmdpi.com

Biosynthesis and Synthetic Approaches of Mogroside V

Elucidation of the Biosynthetic Pathway of Mogroside V

The complete biosynthetic pathway of this compound was successfully identified through a combination of genomic and transcriptomic analyses of the Siraitia grosvenorii plant, coupled with large-scale functional expression of candidate genes. pnas.orgsemanticscholar.org This comprehensive approach allowed researchers to pinpoint the specific enzymes responsible for the synthesis of this prized natural sweetener. nih.govwilddata.cn The pathway begins with the cyclization of squalene (B77637) and proceeds through a series of oxidation and glycosylation reactions to yield the final product, this compound. nih.govgoogle.com

The production of this compound involves a unique and highly coordinated gene expression pattern that governs the specific epoxidations, hydroxylations, and glucosylations that differentiate it from other cucurbitane-type triterpenoids. pnas.orgsemanticscholar.org These enzymatic modifications are critical in determining the characteristic sweet taste of mogrosides. mdpi.com

Enzyme Families Involved in this compound Synthesis

The biosynthesis of this compound is a multi-step process catalyzed by five distinct families of enzymes. nih.govresearchgate.net These families work in a sequential and coordinated manner to build the complex structure of this compound from the initial precursor, squalene. google.com

Enzyme FamilyRole in this compound Biosynthesis
Squalene EpoxidasesCatalyze the initial epoxidation of squalene.
Triterpenoid (B12794562) SynthasesCyclize the epoxidized squalene to form the cucurbitadienol (B1255190) backbone.
Epoxide HydrolasesInvolved in the opening of epoxide rings.
Cytochrome P450sResponsible for specific hydroxylations of the triterpenoid skeleton.
UDP-Glucosyltransferases (UGTs)Catalyze the sequential addition of glucose moieties to the mogrol (B2503665) aglycone.
Squalene Epoxidases

Squalene epoxidases (SQEs) initiate the biosynthesis of mogrosides by catalyzing the epoxidation of squalene. researchgate.netbohrium.com In the case of this compound synthesis, this involves the formation of 2,3;22,23-dioxidosqualene, an atypical triterpenoid precursor, rather than the more common 2,3-oxidosqualene (B107256). researchgate.netdoaj.org Two specific squalene epoxidases, SgSQE1 and SgSQE2, have been identified in Siraitia grosvenorii. researchgate.netdoaj.org While both exhibit squalene epoxidase activity, SgSQE2 has been shown to be the key enzyme responsible for catalyzing the formation of the diepoxide precursor in yeast. researchgate.net The expression of the SgSQE2 gene has been observed to correlate with the accumulation of mogrosides in the fruit. researchgate.net

Triterpenoid Synthases

Following the epoxidation of squalene, triterpenoid synthases, specifically cucurbitadienol synthase (CS), catalyze the cyclization of 2,3-oxidosqualene to form the characteristic tetracyclic cucurbitane skeleton of cucurbitadienol. nih.govnih.gov This cyclization step is a critical branching point in triterpenoid biosynthesis and establishes the core structure that will be further modified to produce mogrol, the aglycone of mogrosides. nih.govgoogle.com

Epoxide Hydrolases

Epoxide hydrolases (EPHs) play a role in the mogroside biosynthetic pathway, likely involved in the processing of epoxide intermediates. nih.govgoogle.com Research has identified an epoxide hydrolase, SgEPH2, as a component of the pathway. nih.gov These enzymes are responsible for the hydrolysis of epoxide rings to form diols, a necessary step in the formation of the final mogrol structure. researchgate.net

Cytochrome P450s

The subsequent modifications of the cucurbitadienol backbone are carried out by cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.net These enzymes are responsible for the regio-specific hydroxylations of the triterpenoid skeleton, which are crucial for the sweetness of the final mogroside product. nih.gov One key cytochrome P450 enzyme identified in the pathway is CYP87D18, which is responsible for the C11-hydroxylation of cucurbitadienol. nih.gov These oxidative reactions are essential for producing the mogrol aglycone with the correct hydroxylation pattern for subsequent glycosylation. google.comresearchgate.net

UDP-Glucosyltransferases (UGTs)

The final and most extensive modifications in the biosynthesis of this compound are catalyzed by UDP-glucosyltransferases (UGTs). nih.govgenscript.com These enzymes are responsible for the sequential addition of glucose moieties to the mogrol aglycone at the C3 and C24 positions. nih.govpnas.org The number and linkage of these glucose units determine the sweetness intensity and taste profile of the different mogrosides. mdpi.com

Several UGTs have been identified as key players in this process. UGT720-269-1 is involved in the initial glucosylation steps. nih.govmdpi.comresearchgate.net The subsequent and branching glycosylations are catalyzed by other UGTs, with UGT94-289-3 being a crucial enzyme responsible for the addition of multiple glucose units to form the highly sweet this compound. nih.govmdpi.com The engineering of UGTs has been a focus of research to improve the efficiency of this compound synthesis. genscript.comresearchgate.netacs.org

UGT EnzymeFunction in this compound Biosynthesis
UGT720-269-1Involved in the initial glucosylation of the mogrol aglycone. nih.govmdpi.comresearchgate.net
UGT94-289-3Catalyzes the downstream and branching glycosylation steps to form this compound. nih.govmdpi.com
Engineered UGTs (e.g., UGTM1-3, UGTM2-4)Developed to improve the selective and direct glycosylation for efficient this compound biosynthesis. acs.org

Enzymatic Synthesis and Biotransformation of Mogrosides

The biosynthesis of this compound in monk fruit involves a series of enzymatic steps, starting from the triterpene precursor squalene to form the mogrol aglycone, followed by sequential glycosylations. csic.es This natural pathway has inspired the development of enzymatic and biotechnological methods for in vitro and in vivo synthesis, offering a promising alternative to extraction from plant sources. nih.gov

Conversion of Mogrol to this compound

The enzymatic conversion of the aglycone mogrol into the final pentaglucosylated this compound is a multi-step cascade catalyzed by specific UDP-glycosyltransferases (UGTs). acs.org This process involves both primary and branched glycosylation steps. The entire biosynthetic pathway has been elucidated, identifying five key enzyme families: squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UGTs. google.com

Researchers have successfully replicated this cascade in vitro. By combining specific UGTs, mogrol can be sequentially glycosylated to produce various mogrosides, culminating in this compound. For instance, a one-pot reaction using a combination of three key UGTs—UGTMG1, UGTMS1-M7, and UGTMS2—achieved a conversion of mogrol into three different kinds of this compound with a total yield exceeding 99% after just two hours. nih.govnih.gov This enzymatic route demonstrates a highly efficient and controllable method for synthesizing the target compound from its aglycone precursor. nih.govdntb.gov.ua The pathway generally proceeds through intermediate glycosides like Mogroside IE (monoglucoside) and Mogroside IIE (diglucoside) before further glycosylation leads to the highly sweet this compound. nih.goveurekalert.org

Engineering of UGTs for Enhanced Catalytic Efficiency and Regiospecificity

A significant bottleneck in the enzymatic synthesis of mogrosides is the often low efficiency and lack of specificity of wild-type UGTs. nih.govnih.gov To overcome this, protein engineering has become a critical area of research. Scientists have successfully identified and engineered several UGTs to dramatically improve their performance.

One notable success involves the engineering of UGTMS1 using an activity-based sequence conservative analysis (ASCA) strategy. This approach led to the creation of the mutant UGTMS1-M7, which exhibited a remarkable 74- to 400-fold increase in catalytic efficiency for the branched glycosylation steps crucial for forming this compound. nih.govnih.gov This mutant not only showed enhanced activity but also broader substrate promiscuity. nih.gov Another key enzyme, UGT94-289-3, is responsible for the downstream glycosylation steps that convert bitter, less-glycosylated mogrosides into the sweet-tasting this compound and Siamenoside I. eurekalert.orgpnas.org

These engineering efforts provide regio- and bond-controllable glycosylation routes, allowing for the precise synthesis of specific mogroside isomers. nih.govnih.gov For example, the combination of the engineered UGTMS1-M7 with another enzyme, UGTMS2, allows for the formation of different glycosidic bonds, specifically β(1–6) and β(1–2) linkages, which are critical for the final structure and sweetness of this compound. nih.gov Such engineered enzymes have been successfully used in microbial hosts like Saccharomyces cerevisiae and Escherichia coli to produce sweet mogrosides from bitter precursors. nih.govconsensus.app

Engineered UGTs for this compound Synthesis

Enzyme/MutantEngineering StrategyKey ImprovementSubstrate(s)Product(s)Reference
UGTMS1-M7Activity-based sequence conservative analysis (ASCA)74-400 fold increase in catalytic efficiencyMogroside IIE, IIIAMogroside IV, V nih.gov
UGT94-289-3Identified as a key downstream glycosyltransferaseCatalyzes branched glycosylation to form sweet mogrosidesMogroside IIE, Mogroside IIISiamenoside I, Mogroside IV, this compound eurekalert.orgpnas.org
Mutant M3Directed evolution and 3D structural analysisEnhanced catalytic activity for β-(1,6)-glycosidic bond formationNine types of mogrosidesSweet mogrosides consensus.app
UGTM1-3 & UGTM2-4Protein EngineeringEnhanced enzyme activities by 2.88 and 3.60 times, respectivelyMogrol and its glycosylated intermediatesThis compound researchgate.net

Transglycosylation for Modified Mogroside Derivatives

Beyond synthesizing naturally occurring mogrosides, enzymatic methods are also employed to create novel derivatives with altered properties. Transglycosylation, the process of transferring sugar moieties from a donor to an acceptor molecule, has been effectively used to modify this compound. acs.org This technique primarily utilizes cyclodextrin (B1172386) glucanotransferases (CGTases) with a starch-based donor to attach additional glucose units to the this compound structure. acs.org

CGTases from various bacterial sources, including Bacillus macerans, Geobacillus sp., and Thermoanaerobacter sp., have proven effective in this process. acs.org The resulting glycosylated derivatives, which can contain one to three additional glucose residues, often exhibit improved taste profiles. acs.org While the sweetness intensity may decrease with the addition of more glucose units, undesirable qualities such as bitterness and aftertaste are significantly reduced. acs.org

Fungal biotransformation offers another route to modified mogrosides. Endophytic fungi like Aspergillus sp. and Muyocopron sp. can transform this compound into various other compounds, including Mogroside IIA or Siamenoside I, by selectively hydrolyzing glucose residues. This highlights the potential of using diverse biocatalysts to create a range of mogroside derivatives with tailored sensory characteristics.

Enzymes Used in Mogroside Transglycosylation

Enzyme TypeSource OrganismSubstrateProductKey FindingReference
Cyclodextrin Glucanotransferase (CGTase)Bacillus macerans, B. circulans, B. stearothermophilus, Thermoanaerobacter sp.This compoundThis compound with 1-3 additional glucose unitsImproved taste quality (reduced bitterness and after-taste). acs.org
Glycoside HydrolasesEndophytic Fungi (e.g., Aspergillus sp., Muyocopron sp.)This compoundMogroside IIA, Aglycone, Siamenoside I, Mogroside IIESelective hydrolysis to produce other bioactive mogrosides.

Pharmacological Activities and Mechanisms of Action of Mogroside V

Anti-diabetic and Hypoglycemic Effects

Mogroside V has demonstrated notable effects in the context of diabetes and blood sugar regulation. Research indicates its potential to mitigate key pathological features of type 2 diabetes mellitus (T2DM).

Regulation of Insulin (B600854) Resistance (HepG2 cells, T2DM rats)

Studies have shown that this compound can alleviate insulin resistance, a hallmark of T2DM. In vitro experiments using human liver cancer cells (HepG2) have revealed that mogrosides can restore glucose metabolism and combat insulin resistance. researchgate.net Specifically, this compound was identified as having the most pronounced hypoglycemic effect among the tested mogroside derivatives. researchgate.net

In vivo studies using rat models of T2DM have further substantiated these findings. Treatment with this compound has been shown to improve insulin sensitivity. researchgate.netnih.gov The mechanism for this improvement is linked to the regulation of insulin resistance. proquest.com Research in T2DM rats has demonstrated that this compound can ameliorate elevated blood glucose and insulin levels, thereby reducing the insulin resistance index. nih.gov

Modulation of PI3K/Akt Pathway

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of glucose metabolism and insulin signaling. This compound has been found to exert its anti-diabetic effects by modulating this pathway. researchgate.netrsc.orgresearchgate.net

In T2DM rats, this compound treatment led to an up-regulation in the expression of PI3K. researchgate.net This activation of the PI3K/Akt pathway is associated with increased glycogen (B147801) synthesis. researchgate.net By enhancing this signaling cascade, this compound helps to improve the cellular response to insulin, thereby mitigating insulin resistance. researchgate.net

Impact on Glucose and Lipid Metabolism

This compound has a significant impact on both glucose and lipid metabolism, which are often dysregulated in diabetic states. In animal models of T2DM, this compound has been shown to improve hepatic glucose metabolism. jst.go.jpnih.gov It has been observed to lower fasting blood glucose levels and improve glucose tolerance. nih.gov Furthermore, it can increase the storage of glucose in the form of hepatic glycogen. proquest.com

Concurrently, this compound demonstrates beneficial effects on lipid profiles. Studies have reported its ability to reduce serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). proquest.comtandfonline.comtandfonline.com This indicates a regulatory role in lipid metabolism, which is often compromised in individuals with diabetes. tandfonline.comtandfonline.com

Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet-Induced Diabetic Mice

Parameter Model Group This compound (100 mg/kg) This compound (200 mg/kg)
Serum Total Cholesterol (TC) Significantly Increased Reduced Reduced
Serum Triglycerides (TG) Significantly Increased Reduced Reduced
Serum LDL-C Significantly Increased No Significant Difference Reduced
Serum HDL-C Significantly Decreased Increased Increased
Fasting Blood Glucose (FBG) - Significantly Down-regulated Significantly Down-regulated
Fasting Insulin (FINS) - Significantly Down-regulated Significantly Down-regulated
Hepatic Glycogen Significantly Decreased Increased Increased

Data synthesized from a study on high-fat diet mice. proquest.com

AMPK Pathway Activation

The AMP-activated protein kinase (AMPK) pathway is a key cellular energy sensor that plays a vital role in regulating glucose and lipid metabolism. tandfonline.comtandfonline.comnih.gov Activation of AMPK can lead to a reduction in blood glucose levels. tandfonline.comtandfonline.com

This compound and its metabolite, mogrol (B2503665), have been identified as potent activators of AMPK. tandfonline.comtandfonline.comrsc.org In vitro studies have demonstrated that both compounds can activate the AMPK heterotrimer α2β1γ1. rsc.org This activation is believed to contribute, at least in part, to the anti-diabetic properties of Siraitia grosvenorii. rsc.org By activating the AMPK pathway, mogrosides can inhibit gluconeogenesis (the production of glucose in the liver) and subsequently lower blood sugar levels. tandfonline.comtandfonline.com

Anti-inflammatory Activities

In addition to its metabolic effects, this compound exhibits significant anti-inflammatory properties, particularly within the central nervous system.

Inhibition of Pro-inflammatory Protein Expression in Microglia

Microglia are the primary immune cells of the central nervous system and play a crucial role in neuroinflammation. nih.govresearchgate.net Studies have investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in microglial cells.

Research has shown that this compound can significantly inhibit the production of various pro-inflammatory factors in LPS-stimulated BV-2 microglial cells. nih.govnih.gov These factors include tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.govnih.gov The mechanism behind this anti-inflammatory action involves the suppression of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) signaling pathway. nih.govnih.gov

Table 2: Pro-inflammatory Mediators Inhibited by this compound in LPS-Treated BV-2 Microglia

Pro-inflammatory Mediator Effect of this compound
Tumor Necrosis Factor-α (TNF-α) Inhibition
Interleukin-1β (IL-1β) Inhibition
Interleukin-6 (IL-6) Inhibition
Cyclooxygenase-2 (COX-2) Inhibition
Inducible Nitric Oxide Synthase (iNOS) Inhibition
High Mobility Group Box 1 (HMGB1) Inhibition

Data from studies on LPS-induced neuroinflammation. nih.govnih.gov

Reduction of Inflammatory Mediators (e.g., IL-6, TNF-α, NO, COX-2)

This compound has demonstrated significant anti-inflammatory activity by inhibiting the production and expression of key inflammatory mediators. tandfonline.comnih.gov In models of lipopolysaccharide (LPS)-induced inflammation, this compound consistently reduces the levels of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. tandfonline.comnih.gov

Research on murine models of acute lung injury (ALI) showed that treatment with this compound at concentrations of 5 and 10 mg/kg resulted in a marked decrease in the levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in bronchoalveolar lavage fluid. tandfonline.comnih.govtandfonline.com Specifically, IL-6 levels were reduced to 378 and 232 pg/ml, respectively, while TNF-α levels dropped to 12.5 and 7.8 ng/ml. tandfonline.comnih.gov Similar inhibitory effects have been observed in studies on neuroinflammation, where this compound significantly suppressed the LPS-induced production of TNF-α, IL-6, and other pro-inflammatory factors in BV-2 microglial cells. nih.govnih.gov

The compound also effectively targets enzymes that synthesize inflammatory molecules. tandfonline.com Studies have shown that this compound treatment reduces the activation and expression of both inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). tandfonline.comnih.govnih.gov The inhibition of iNOS leads to a decrease in the production of Nitric Oxide (NO), a potent inflammatory mediator. rsc.orgnih.gov Likewise, by downregulating COX-2, this compound inhibits the synthesis of prostaglandins, which are key contributors to the inflammatory response. nih.govoup.com This reduction in iNOS and COX-2 expression has been observed in various models, including LPS-stimulated macrophages and in lung tissue from ALI models. tandfonline.comnih.govnih.govtandfonline.com

Inflammatory MediatorModel/Cell LineKey FindingsSource
IL-6LPS-induced Acute Lung Injury (Mice)Reduced levels in bronchoalveolar lavage fluid to 378 pg/ml (5 mg/kg) and 232 pg/ml (10 mg/kg). tandfonline.comnih.gov
TNF-αLPS-induced Acute Lung Injury (Mice)Decreased levels in bronchoalveolar lavage fluid to 12.5 ng/ml (5 mg/kg) and 7.8 ng/ml (10 mg/kg). tandfonline.comnih.gov
NO (via iNOS)LPS-treated RAW 264.7 cellsSignificantly inhibited NO production and iNOS protein expression. rsc.orgnih.gov
COX-2LPS-stimulated RAW264.7 cells & ALI modelsReduced activation and expression in lung tissue and macrophages. tandfonline.comnih.govnih.govtandfonline.com

Effects on NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are significantly mediated through its influence on the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govfao.org NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like iNOS and COX-2. tandfonline.comtandfonline.com

In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. tandfonline.com Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. tandfonline.com Research demonstrates that this compound can block this activation process. tandfonline.comtandfonline.com

Studies using LPS-stimulated models have shown that pre-treatment with this compound inhibits the phosphorylation and subsequent degradation of IκBα. tandfonline.comtandfonline.comoup.com By preserving IκBα, this compound effectively prevents the release and nuclear translocation of the NF-κB p65 subunit. tandfonline.comoup.com This action has been confirmed through western blot analyses showing reduced levels of phosphorylated IκBα and nuclear p65 in the presence of this compound. tandfonline.comnih.gov Consequently, the inhibitory effect of this compound on the production of inflammatory mediators is directly linked to its ability to suppress the NF-κB signaling pathway. tandfonline.comnih.gov This mechanism has been identified as central to its protective effects in conditions like acute lung injury and ulcerative colitis. nih.govfao.org

Attenuation of LPS-induced Neuroinflammation

This compound exhibits neuroprotective properties by mitigating neuroinflammation, particularly that induced by lipopolysaccharide (LPS). nih.govnih.gov Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory factors in the central nervous system (CNS), is implicated in various neurodegenerative diseases. nih.govnih.gov

Research has focused on the effect of this compound on microglial cells, the primary immune cells of the CNS. nih.gov In studies using the BV-2 microglial cell line, this compound was found to significantly inhibit the LPS-induced production of a range of pro-inflammatory and neurotoxic molecules. nih.govnih.gov These include cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzymes iNOS and COX-2. nih.govnih.gov

The mechanism underlying this neuroprotective effect involves the modulation of key inflammatory signaling pathways. nih.gov this compound has been shown to suppress the Toll-like receptor 4 (TLR4)-MyD88 pathway, which is a primary route for LPS-induced microglial activation. nih.govnih.gov By inhibiting this pathway, this compound reduces the subsequent activation of downstream signaling cascades, including the NF-κB and mitogen-activated protein kinases (MAPKs) pathways, which are critical for the expression of inflammatory genes. nih.gov This evidence suggests that this compound could play a protective role against neurotoxicity by controlling microglial activation and the resulting inflammatory environment in the CNS. nih.govsemanticscholar.org

Protective Effects in Acute Lung Injury Models

This compound has demonstrated significant therapeutic potential in experimental models of acute lung injury (ALI). tandfonline.comnih.gov ALI is a severe inflammatory condition characterized by widespread inflammation in the lungs, leading to edema and compromised lung function. tandfonline.com Studies utilizing LPS-induced ALI in mice have shown that this compound can ameliorate the key pathological features of the condition. nih.govtandfonline.com

Administration of this compound prior to LPS challenge led to a substantial reduction in inflammatory cell infiltration into the lung tissue, particularly neutrophils and macrophages. tandfonline.comtandfonline.com This was accompanied by a decrease in myeloperoxidase (MPO) activity, an indicator of neutrophil accumulation, with reductions of 28.9% and 55.3% at doses of 5 and 10 mg/kg, respectively. tandfonline.comnih.gov Furthermore, this compound treatment significantly attenuated pulmonary edema, a hallmark of ALI. tandfonline.com

Histological examination of lung tissue from this compound-treated mice revealed a marked reduction in LPS-induced pathological changes, including less severe inflammatory cell infiltration in peribronchial and perivascular areas. tandfonline.comtandfonline.com The lung injury score was reduced by 44% and 67.3% with 5 and 10 mg/kg of this compound, respectively. tandfonline.comnih.gov These protective effects are attributed to this compound's ability to suppress the production of pro-inflammatory cytokines (such as TNF-α, IL-1β, and IL-6) within the lungs and to inhibit the NF-κB signaling pathway. tandfonline.comnih.govtandfonline.com These findings collectively suggest that this compound protects against LPS-induced ALI by attenuating the inflammatory response. tandfonline.comnih.gov

ParameterModelEffect of this compoundSource
Lung Injury ScoreLPS-induced ALI (Mice)44% reduction (5 mg/kg) and 67.3% reduction (10 mg/kg). tandfonline.comnih.gov
Myeloperoxidase (MPO) ActivityLPS-induced ALI (Mice)28.9% reduction (5 mg/kg) and 55.3% reduction (10 mg/kg). tandfonline.comnih.gov
Inflammatory CellsLPS-induced ALI (Mice)Significantly decreased total cell, neutrophil, and macrophage counts in bronchoalveolar lavage fluid. tandfonline.comtandfonline.com
Histological ChangesLPS-induced ALI (Mice)Significantly attenuated inflammatory cell infiltration and pathological changes in lung tissue. tandfonline.comtandfonline.com

Antioxidant Properties

Scavenging of Reactive Oxygen Species (ROS)

This compound possesses potent antioxidant properties, primarily demonstrated through its ability to scavenge harmful reactive oxygen species (ROS). researchgate.netdovepress.com ROS are highly reactive molecules generated during normal metabolic processes that can cause significant oxidative damage to cells and contribute to various diseases and aging. nih.govnih.gov The chemical structure of this compound, which includes numerous hydroxyl groups, is thought to be responsible for its strong antioxidant activity. researchgate.netnih.gov

In vitro studies have confirmed the ROS scavenging ability of this compound against several types of free radicals. dovepress.comresearchgate.net It is particularly effective in scavenging hydroxyl radicals (*OH). researchgate.netmedchemexpress.cn One study reported its EC50 value for scavenging hydroxyl radicals as 48.44 μg/ml. researchgate.netmedchemexpress.cn Its capacity to neutralize other ROS, such as superoxide (B77818) anions (O2−) and hydrogen peroxide (H2O2), has also been documented. researchgate.netmedchemexpress.cn

This scavenging activity has been observed in various cell-based models. For instance, in skin fibroblasts subjected to hydrogen peroxide-induced oxidative stress, treatment with this compound significantly reduced intracellular ROS levels. nih.govnih.gov Similarly, it mitigated the increase in ROS in LPS-stimulated RAW 264.7 macrophage cells and in porcine oocytes exposed to LPS. rsc.orgnih.govfrontiersin.org By directly neutralizing these damaging molecules, this compound helps protect cells from oxidative stress. nih.govnih.gov

Modulation of Antioxidant Enzymes

In addition to directly scavenging free radicals, this compound enhances the body's endogenous antioxidant defense system by modulating the activity of key antioxidant enzymes. nih.govresearchgate.net This system is the primary mechanism for controlling cellular ROS levels and preventing oxidative damage. nih.gov

Research has shown that this compound treatment can increase the activity of several crucial antioxidant enzymes. nih.govnih.gov In a study on skin fibroblasts exposed to oxidative stress, this compound led to a concentration-dependent increase in the activities of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px). nih.govnih.gov

Superoxide Dismutase (SOD) is responsible for converting superoxide radicals into hydrogen peroxide and oxygen.

Catalase (CAT) then catalyzes the decomposition of hydrogen peroxide into water and oxygen. nih.gov

Glutathione Peroxidase (GSH-Px) also works to reduce hydrogen peroxide and other organic hydroperoxides. nih.gov

Protection Against DNA Oxidative Damage

This compound demonstrates potent antioxidant properties that contribute to the prevention of oxidative damage to cellular components, including DNA. healthline.commdpi.com Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), can lead to cellular damage and is implicated in the progression of various diseases. nih.govnih.gov this compound functions as an effective scavenger of free radicals, which helps to mitigate this damage. mdpi.com

Studies have shown that mogroside extracts can inhibit harmful molecules and help prevent damage to DNA. healthline.com The compound's antioxidant capacity has been demonstrated in various models, where it reduces ROS levels and enhances the activity of endogenous antioxidant enzymes. mdpi.comnih.gov By neutralizing ROS, this compound helps protect the integrity of DNA, thereby preventing mutations and cellular damage that can contribute to aging and disease. healthline.comthailandmedical.news

Anti-cancer and Anti-tumor Activities

This compound exhibits notable anti-tumor activity across various cancer types by targeting multiple biological processes essential for cancer cell growth and survival. nih.govresearchgate.net

Research has established that this compound can inhibit the proliferation of several types of cancer cells. researchgate.net

Pancreatic Cancer: In both in vitro and in vivo models, this compound has been shown to possess tumor growth inhibitory activity against pancreatic cancer cells (PANC-1). nih.govlktlabs.com It effectively inhibits the proliferation and survival of these cells. researchgate.net In mouse xenograft models, administration of this compound led to the downregulation of proliferation markers such as Ki-67 and PCNA. nih.gov

Colorectal and Laryngeal Cancer: While much of the specific research on colorectal (HT29 cells) and laryngeal (Hep-2 cells) cancers has focused on the related compound Mogroside IVe, studies indicate that mogrosides, in general, are effective against these cancers. nih.govresearchgate.net Given that this compound is the most abundant and well-studied mogroside, its role in these inhibitory effects is of significant interest. researchgate.netresearchgate.net

A key mechanism of this compound's anti-cancer effect is its ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. lktlabs.comresearchgate.net In pancreatic cancer cells, treatment with this compound leads to a dose-dependent increase in apoptosis. researchgate.net This is confirmed by assays showing an increased percentage of apoptotic cells with rising concentrations of the compound. researchgate.net Concurrently, this compound disturbs the growth cycle of cancer cells, leading to cell cycle arrest, which prevents the cells from dividing and proliferating. researchgate.netresearchgate.net

Delving deeper into its mechanism for inducing cell cycle arrest, this compound directly influences the expression of key cell cycle regulatory proteins. researchgate.net It has been shown to inhibit the downstream targets of the STAT3 pathway that promote cell proliferation. researchgate.net

Specifically, this compound upregulates the expression of cell cycle inhibitors, also known as cyclin-dependent kinase inhibitors, such as CDKN1A (p21) and CDKN1B (p27). researchgate.netresearchgate.net Simultaneously, it downregulates proteins that drive the cell cycle forward, including CCND1 (Cyclin D1), CCNE1 (Cyclin E1), and CDK2 (Cyclin-dependent kinase 2). researchgate.netresearchgate.net This dual action effectively puts the brakes on the cancer cell cycle.

Cell Cycle RegulatorGene NameFunctionEffect of this compound
Cyclin D1CCND1Promotes G1/S phase transitionDownregulates
Cyclin E1CCNE1Promotes G1/S phase transitionDownregulates
Cyclin-dependent kinase 2CDK2Drives cell cycle progressionDownregulates
p21Cip1CDKN1AInhibits cell cycle progressionUpregulates
p27Kip1CDKN1BInhibits cell cycle progressionUpregulates
Table 1. Impact of this compound on Key Cell Cycle Regulators. researchgate.netresearchgate.net

In the context of lung cancer, particularly under hyperglycemic conditions which can promote metastasis, this compound demonstrates a unique mechanism of action. nih.goveurekaselect.com It has been shown to inhibit the migration and invasion of lung cancer cells (A549 and H1299 lines). nih.gov

This is achieved by reversing the Epithelial-Mesenchymal Transition (EMT), a process where cancer cells gain migratory and invasive properties. nih.goveurekaselect.com this compound upregulates the epithelial marker E-Cadherin while downregulating mesenchymal markers like N-Cadherin, Vimentin, and Snail. nih.goveurekaselect.com Furthermore, this compound induces damage to the cancer cell's internal support structure, the cytoskeleton. nih.gov It fractures microfilaments and reduces the expression of proteins involved in cell motility, such as Rho A, Rac1, and Cdc42, thereby impairing the physical ability of cancer cells to move and invade other tissues. nih.goveurekaselect.com

EMT MarkerProtein TypeEffect of this compound
E-CadherinEpithelialUpregulates
N-CadherinMesenchymalDownregulates
VimentinMesenchymalDownregulates
SnailMesenchymal Transcription FactorDownregulates
Table 2. Effect of this compound on EMT Markers in Lung Cancer Cells. nih.goveurekaselect.com

Potential Targets in Ovarian Cancer and COVID-19 Co-morbidity

Network pharmacology and molecular docking studies have been employed to investigate the potential therapeutic targets of this compound in the context of ovarian cancer and COVID-19 comorbidity. nih.govresearchgate.net Clinical observations have suggested that cancer patients may be more susceptible to coronavirus infection due to immunological injury, leading to a higher mortality rate. researchgate.netthno.org this compound, a bioactive constituent of Siraitia grosvenorii, has demonstrated lung-protective and anticancer properties. researchgate.net

In silico analysis identified 24 potential targets of this compound related to both ovarian cancer and COVID-19. nih.govfrontiersin.org Further analysis pinpointed 10 core targets: Jun (JUN), Interleukin-2 (IL2), Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), Androgen Receptor (AR), Protein Kinase C Beta (PRKCB), Vascular Endothelial Growth Factor A (VEGFA), Toll-like Receptor 9 (TLR9), Toll-like Receptor 7 (TLR7), Signal Transducer and Activator of Transcription 3 (STAT3), and Protein Kinase C Alpha (PRKCA). nih.govfrontiersin.org

Molecular docking simulations suggested a strong binding affinity between this compound and these core target proteins. nih.govfrontiersin.org Notably, VEGFA was identified as a key pharmacological target. nih.govfrontiersin.org VEGFA is a cytokine involved in angiogenesis, and its levels have been associated with adverse outcomes in women with COVID-19. nih.govfrontiersin.org These preclinical findings suggest that this compound may exert its therapeutic effects in patients with ovarian cancer and COVID-19 by modulating these specific molecular targets. nih.govfrontiersin.org

Core Targets of this compound in Ovarian Cancer & COVID-19 Comorbidity
Jun (JUN)
Interleukin-2 (IL2)
Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1)
Androgen Receptor (AR)
Protein Kinase C Beta (PRKCB)
Vascular Endothelial Growth Factor A (VEGFA)
Toll-like Receptor 9 (TLR9)
Toll-like Receptor 7 (TLR7)
Signal Transducer and Activator of Transcription 3 (STAT3)
Protein Kinase C Alpha (PRKCA)

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various experimental models, primarily through its anti-inflammatory and antioxidant activities.

As the innate immune cells of the central nervous system, microglia play a critical role in neuroinflammatory processes. nih.gov this compound has been shown to effectively alleviate lipopolysaccharide (LPS)-induced neuroinflammation in microglial cells. nih.govnih.gov Research indicates that this compound significantly inhibits the production of pro-inflammatory factors in LPS-stimulated BV-2 microglial cells. nih.govnih.gov These factors include tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-18 (IL-18), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.govnih.gov

The underlying mechanism for this anti-neuroinflammatory effect involves the modulation of key signaling pathways. This compound suppresses the Toll-like receptor 4 (TLR4)-myeloid differentiation factor 88 (MyD88) pathway. nih.govnih.gov It also inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-B (NF-κB). nih.gov Concurrently, this compound activates the protein kinase B (AKT)/AMP-activated protein kinase (AMPK)-nuclear factor erythroid-2 related factor 2 (Nrf2) signaling pathway. nih.govnih.gov This activation enhances the expression of downstream antioxidant proteins such as heme oxygenase-1 (HO-1) and quinine (B1679958) oxidoreductase 1 (NQO1). nih.gov

Pro-inflammatory Factors Inhibited by this compound in LPS-Stimulated Microglia
Tumor Necrosis Factor-α (TNF-α)
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Interleukin-18 (IL-18)
Cyclooxygenase-2 (COX-2)
Inducible Nitric Oxide Synthase (iNOS)
High Mobility Group Box 1 (HMGB1)

This compound has shown potent protective effects against neurotoxicity in cellular and animal models of Parkinson's disease (PD). nih.govfrontiersin.org In in vitro studies using human neuroblastoma SH-SY5Y cells, pretreatment with this compound significantly enhanced cell viability and protected against neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that causes parkinsonism. nih.govresearchgate.net Similarly, this compound effectively attenuates neurotoxicity induced by rotenone, another compound used to model PD, by reducing the overproduction of reactive oxygen species (ROS), recovering mitochondrial membrane potential, and increasing ATP production. proquest.comnih.gov

In in vivo mouse models of PD induced by MPTP or rotenone, this compound administration ameliorated motor deficits. nih.govfrontiersin.orgnih.gov Mice treated with this compound showed significantly enhanced motor coordination in tests such as the rotarod test. nih.gov This functional improvement indicates a protective effect against the neuronal damage characteristic of PD. nih.gov

A hallmark of Parkinson's disease is the progressive loss of dopaminergic neurons in the substantia nigra pars compacta region of the brain. nih.govfrontiersin.org Studies have demonstrated that this compound can mitigate this neuronal loss. In MPTP-induced mouse models of PD, treatment with this compound evidently inhibited the loss of dopaminergic neurons in the substantia nigra. nih.govfrontiersin.org This neurorestorative effect was confirmed by measuring the intensity of tyrosine hydroxylase (TH)-positive neurons, a key enzyme in dopamine (B1211576) synthesis. proquest.com this compound treatment was shown to attenuate the reduction in TH-positive neurons and partially recover the expression of the TH protein, indicating the preservation of dopaminergic neurons. proquest.comnih.gov

Metabolic dysfunction is increasingly recognized as a significant factor in the pathogenesis of neurodegenerative diseases like Parkinson's. nih.govfrontiersin.org Metabolomic analysis of the substantia nigra in PD mouse models has revealed that this compound can help restore metabolic balance. nih.gov Treatment with this compound was found to impact 160 differential metabolites, modulating key pathways disrupted in PD. nih.govfrontiersin.org

These regulated pathways include sphingolipid metabolism, fatty acid metabolism, and amino acid metabolism. nih.gov The stabilization of sphingolipid metabolism is crucial as its metabolites, such as ceramide and sphingosine-1-phosphate, are involved in regulating apoptosis and autophagy, processes linked to the cell loss in PD. nih.gov this compound treatment also led to the normalization of palmitic acid levels, suggesting a role in attenuating neuroinflammation by regulating fatty acid distribution. nih.govfrontiersin.org Key metabolites such as n-acetyl-l-glutamate and hexadecanoic acid were significantly altered, highlighting the broad-spectrum metabolic regulatory capacity of this compound. frontiersin.org

Key Metabolic Pathways Modulated by this compound in PD Models
Sphingolipid Metabolism
Fatty Acid Metabolism
Amino Acid Metabolism

Anti-obesity and Lipid-regulating Functions

This compound has demonstrated significant anti-obesity and lipid-regulating functions in various studies. nih.govsemanticscholar.org It can help reduce body weight, fat accumulation, and improve lipid profiles. nih.govproquest.com Research indicates that this compound can lower serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) levels. nih.govproquest.com

The mechanism behind these effects is linked to the activation of AMP-activated protein kinase (AMPK), a key regulator of energy metabolism. nih.govresearchgate.net The activation of AMPK by this compound leads to several downstream effects:

Down-regulation of SREBP-1 : It suppresses the transcription factor sterol-regulatory element binding proteins-1 (SREBP-1), which in turn inhibits enzymes involved in fatty acid synthesis, such as fatty acid synthase (FASN) and stearoyl-CoA desaturase 1 (SCD1). researchgate.net

Down-regulation of PPAR-γ : It reduces the expression of peroxisome proliferator-activated receptor-γ (PPAR-γ), which is involved in regulating the synthesis of triacylglycerol in the liver. researchgate.net

Regulation of CPT-1A : Through PPAR-α, it regulates the activation of carnitine palmitoyltransferase-1A (CPT-1A), an enzyme crucial for the transport and oxidation of fatty acids in mitochondria. researchgate.net

Promotion of Lipolysis : It enhances the expression of genes for adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) in the liver, thereby promoting the breakdown of fats. researchgate.net

These actions collectively contribute to improved liver steatosis and an inhibition of fat accumulation. researchgate.netmdpi.com

Reduction of Serum Total Cholesterol, Triglycerides, and Low-Density Lipoprotein Levels

This compound has demonstrated significant effects on lipid metabolism, particularly in reducing key serum lipids associated with cardiovascular risk. In studies involving mice on a high-fat diet, administration of this compound led to a notable downregulation of serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). proquest.com Research indicates that dosages of 100 mg/kg and 200 mg/kg can significantly decrease these lipid levels. proquest.com This lipid-lowering effect is a crucial aspect of its pharmacological profile. Extracts rich in mogrosides have also been shown to decrease total cholesterol and triglycerides in diabetic rat models. researchgate.net The mechanism behind this action involves the regulation of lipid metabolism, contributing to a healthier serum lipid profile. proquest.com

Effects of this compound on Serum Lipid Levels
ParameterEffectModelReference
Total Cholesterol (TC)Significantly DecreasedHigh-Fat Diet Mice proquest.com
Triglycerides (TG)Significantly DecreasedHigh-Fat Diet Mice proquest.com
Low-Density Lipoprotein (LDL-C)Significantly DecreasedHigh-Fat Diet Mice proquest.com
Molecular Targets of this compound in Attenuating Liver Fat Accumulation
Target MoleculePathwayEffect of this compoundReference
PPAR-γDe Novo LipogenesisDownregulation nih.gov
SREBP-1De Novo LipogenesisDownregulation nih.gov
FASNDe Novo LipogenesisDownregulation nih.gov
PPAR-αLipolysis & Fatty Acid OxidationUpregulation nih.gov
CPT-1AFatty Acid OxidationUpregulation nih.gov
AMPKMetabolic RegulationActivation nih.govnih.gov

Immunomodulatory Effects

Rectification of Th1 and Th2 Cytokine Balance in Asthma

A key feature of allergic asthma is an imbalance between T-helper type 1 (Th1) and T-helper type 2 (Th2) cells, with a predominant Th2 response. This compound has been shown to correct this imbalance in asthmatic mice. encyclopedia.pub It helps to shift the immune response away from the pro-allergic Th2 profile by significantly decreasing the levels of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), in bronchoalveolar lavage fluid (BALF). nih.govresearchgate.net This reduction in Th2 cytokines is a potential mechanism for its protective effects against ovalbumin (OVA)-induced asthma. encyclopedia.pub By rectifying the Th1/Th2 balance, this compound helps to temper the allergic inflammatory response that characterizes asthma. encyclopedia.pub

Effect of this compound on Th2 Cytokines in an Asthma Model
CytokineEffectLocationReference
Interleukin-4 (IL-4)DecreasedBronchoalveolar Lavage Fluid (BALF) nih.gov
Interleukin-5 (IL-5)DecreasedBronchoalveolar Lavage Fluid (BALF) nih.gov
Interleukin-13 (IL-13)DecreasedBronchoalveolar Lavage Fluid (BALF) nih.gov

Modulation of Innate Immune Receptors (TLR4, TLR7, TLR9)

This compound exerts immunomodulatory effects by interacting with Toll-like receptors (TLRs), which are crucial components of the innate immune system. Research has specifically highlighted its ability to inhibit the TLR4 signaling pathway. nih.gov In microglial cells stimulated with lipopolysaccharide (LPS), a ligand for TLR4, this compound was found to suppress the TLR4-mediated activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.gov This inhibition of the TLR4-MyD88 signaling cascade is a key mechanism for its anti-inflammatory action. nih.gov Furthermore, computational studies have identified this compound as a potential antagonist for TLR7, suggesting a broader scope of its interaction with innate immune receptors, although this requires further experimental validation. researchgate.net

Other Pharmacological Activities

Anti-asthmatic Activity

This compound demonstrates significant anti-asthmatic properties, as observed in mouse models of ovalbumin (OVA)-induced allergic asthma. nih.govresearchgate.net Administration of the compound effectively attenuates airway hyperresponsiveness, a cardinal feature of asthma. encyclopedia.pubnih.gov Furthermore, it leads to a marked reduction in the number of inflammatory cells, such as eosinophils, in the bronchoalveolar lavage fluid (BALF). encyclopedia.pubnih.gov Histological analysis of lung tissue from asthmatic mice treated with this compound shows a decrease in inflammatory cell infiltration. nih.govresearchgate.net This anti-inflammatory effect in the airways is associated with the reduced activation of the NF-κB signaling pathway. nih.gov

Summary of Anti-asthmatic Effects of this compound
Observed EffectModelUnderlying MechanismReference
Attenuation of Airway HyperresponsivenessOVA-induced Asthma in MiceReduction of Airway Inflammation encyclopedia.pubnih.gov
Reduction of Inflammatory Cells in BALFOVA-induced Asthma in MiceInhibition of Inflammatory Cell Recruitment encyclopedia.pubnih.gov
Reduced Inflammatory Infiltration in LungsOVA-induced Asthma in MiceSuppression of Pro-inflammatory Pathways nih.govresearchgate.net
Reduced NF-κB ActivationOVA-induced Asthma in MiceInhibition of NF-κB Signaling nih.gov

Expectorant and Antitussive Properties

This compound, a primary active component of Siraitia grosvenorii (monk fruit), has demonstrated significant pharmacological activities related to respiratory health, specifically as an antitussive and expectorant. nih.gov Traditionally, the fruit has been used in Chinese medicine to moisten the lungs, clear heat, and benefit the throat. tandfonline.com Modern research has substantiated these uses, identifying this compound as a key contributor to the fruit's therapeutic effects on the respiratory system. nih.gov

Studies have shown that this compound possesses anti-tussis (cough-relieving) and expectorant properties. nih.gov Its mechanism of action is linked to its anti-inflammatory capabilities. nih.gov In a study on ovalbumin (OVA)-induced pulmonary inflammation in mice, this compound was found to effectively reduce the levels of inflammatory markers such as IgE, TNF-α, and IL-5. nih.gov By mitigating the inflammatory response in the lungs, this compound helps to alleviate coughing and facilitate the removal of phlegm. nih.gov These findings provide a scientific basis for the inclusion of this compound in cough syrups and tablets. nih.gov

Impact on Oocyte Quality and Maturation

This compound has been shown to exert protective and beneficial effects on the quality and maturation of oocytes. Research indicates that supplementation with this compound can enhance the developmental competence of oocytes by mitigating cellular stress and improving mitochondrial function. bsb-muenchen.deaging-us.com

One of the key mechanisms is its ability to reduce intracellular reactive oxygen species (ROS) levels. bsb-muenchen.deaging-us.com Oxidative stress is a major factor in the deterioration of oocyte quality. Studies on porcine oocytes found that this compound supplementation during in vitro maturation (IVM) not only decreased ROS levels but also increased the expression of oxidative stress-related genes like SOD, CAT, and SIRT1. bsb-muenchen.de By alleviating oxidative stress, this compound helps prevent meiotic defects and quality deterioration. aging-us.comnih.gov

Furthermore, this compound enhances mitochondrial function within oocytes. It has been observed to increase mitochondrial content, mtDNA copy number, mitochondrial membrane potential (ΔΨm), and ATP generation. bsb-muenchen.deaging-us.com This improvement in mitochondrial activity is crucial for providing the necessary energy for oocyte maturation and subsequent embryonic development. bsb-muenchen.de

Research has also demonstrated this compound's ability to protect oocytes from various detrimental exposures. It can alleviate meiotic defects induced by toxins like benzo(a)pyrene and lipopolysaccharide (LPS). nih.govfrontiersin.org Additionally, it has been shown to mitigate the quality decline associated with postovulatory in vitro ageing. aging-us.com In these stressful conditions, this compound helps maintain normal oocyte morphology, reduces abnormalities in spindle formation and chromosome alignment, and decreases early apoptosis. aging-us.com

Effect of this compound on Porcine Oocyte Maturation and Development Control Group This compound Supplemented Group Reference
First Polar Body Extrusion RateLowerIncreased bsb-muenchen.de
Subsequent Blastocyst FormationLowerImproved bsb-muenchen.de
Reactive Oxygen Species (ROS) LevelsHigherReduced bsb-muenchen.de
Mitochondrial Content & FunctionLowerEnhanced bsb-muenchen.de
Early Apoptosis in Aged OocytesHigherReduced aging-us.com
Protective Effects of this compound on Oocytes Under Stress Stressor Observed Negative Effects Effect of this compound Treatment Reference
Benzo(a)pyrene (BaP)Reduced oocyte maturation, compromised early embryonic development.Alleviated deterioration of oocyte quality and maturation. nih.gov
Lipopolysaccharide (LPS)Reduced meiotic maturation rate and blastocyst formation.Protected oocytes from LPS-mediated reduction in maturation. frontiersin.org
In Vitro AgeingCompromised oocyte morphology, increased ROS, spindle abnormalities.Maintained normal morphology, reduced ROS, alleviated abnormalities. aging-us.com

Influence on Sperm Quality and Antioxidant Activity

This compound has been identified as a potent antioxidant that can improve the quality of sperm, particularly during cryopreservation, a process known to induce significant oxidative stress. mdpi.comnih.gov The excessive production of reactive oxygen species (ROS) during the freeze-thaw process can lead to a decline in sperm quality. mdpi.com

In studies involving boar frozen-thawed sperm, the addition of this compound to the thawing medium demonstrated significant improvements in several key parameters of sperm quality. mdpi.com Supplementation with an optimal concentration of 75 μmol/L MV resulted in enhanced sperm motility and functionality. mdpi.comnih.gov

The primary mechanism behind this improvement is the antioxidant activity of this compound. mdpi.com It significantly reduces ROS levels in cryopreserved sperm, thereby mitigating oxidative damage. mdpi.comnih.gov Concurrently, it enhances the total antioxidant capacity (T-AOC) of the semen, which represents the cumulative ability of all antioxidants to neutralize ROS. mdpi.com This action protects the sperm cells from oxidative damage, leading to better maintenance of plasma membrane and acrosome integrity. mdpi.comnih.gov

Effect of this compound on Frozen-Thawed Boar Sperm Quality Control Group (No MV) This compound (75 μmol/L) Group Reference
Sperm MotilityBaselineImproved mdpi.comnih.gov
Plasma Membrane IntegrityBaselineImproved mdpi.comnih.gov
Acrosome IntegrityBaselineImproved mdpi.comnih.gov
Reactive Oxygen Species (ROS) LevelsHigherSignificantly Reduced mdpi.com
Total Antioxidant Capacity (T-AOC)LowerEnhanced mdpi.com

Pharmacokinetics and Metabolism of Mogroside V

Absorption and Bioavailability of Mogroside V

The absorption and bioavailability of this compound, a large triterpenoid (B12794562) glycoside molecule, are critical determinants of its systemic effects. Research indicates that while it can be absorbed to some extent, its journey from ingestion to circulation is complex and subject to various influencing factors.

Pharmacokinetic studies have demonstrated that this compound has limited systemic bioavailability after oral administration. researchgate.net In rats, the oral absolute bioavailability of this compound has been estimated to be 8.73 ± 1.46%. researchgate.net Following oral ingestion, the parent compound, this compound, was not detected in rat plasma; however, its primary aglycone metabolite, mogrol (B2503665), was found in trace amounts. researchgate.net This suggests that this compound undergoes poor absorption and/or extensive metabolism before reaching systemic circulation. researchgate.net

Despite this low bioavailability, studies involving repeated dosing in rats have found the parent this compound compound in various organs, blood plasma, and urine, confirming that some degree of systemic absorption does occur. researchgate.net Further pharmacokinetic analysis in rats after intravenous and intraperitoneal administration provided additional data on its distribution and elimination once it enters the system. who.int

Pharmacokinetic Parameters of this compound in Rats
ParameterValue (Intravenous, 1.12 mg/kg)Value (Intraperitoneal, 1.12 mg/kg)Value (Oral, 5 mg/kg)
Bioavailability (F)--8.73 ± 1.46% (estimated for Mogrol)
Cmax (Maximum Plasma Concentration)-2.72 ± 0.25 µg/mLNot Detected (for this compound)
Tmax (Time to Cmax)-1.40 ± 0.55 h-
t1/2 (Half-life)1.53 h1.45 h2.46 ± 0.19 h (for metabolite Mogrol)
AUC(0–t) (Area Under the Curve)-9.12 ± 0.64 mg·h/L-

The low aqueous solubility of this compound is a significant barrier to its absorption. wjpls.org Pharmaceutical formulation strategies, such as the creation of solid dispersion particles (SDPs), have been explored to overcome this limitation. A solid dispersion is a system where a poorly soluble drug is dispersed in an inert, hydrophilic carrier or matrix. wjpls.org This technique can enhance the dissolution rate and, consequently, the bioavailability of hydrophobic compounds. wjpls.org

Studies have demonstrated the potential of this compound itself to act as a carrier in solid dispersions to improve the solubility and absorption of other poorly soluble drugs like silybin (B1146174), curcumin, and paclitaxel. researchgate.netnih.govyydbzz.com In these formulations, this compound helps to form amorphous dispersions or self-assembles into micelles in an aqueous solution, effectively encapsulating the drug and increasing its solubility and oral absorption significantly. researchgate.netnih.gov For instance, a solid dispersion of silybin with this compound led to a 24.5-fold increase in oral absorption in rats. researchgate.net While these studies primarily use this compound as an excipient, they highlight that formulation as a solid dispersion is a key factor that can influence and enhance the absorption of poorly soluble compounds like this compound itself.

Metabolism of this compound

Once ingested, this compound is not absorbed in its intact form but is extensively metabolized, primarily by the digestive system's enzymes and resident microflora.

The primary metabolic transformation of this compound is deglycosylation, the stepwise removal of its five glucose units. frontiersin.org Pharmacokinetic studies confirm that parent mogrosides undergo hydrolysis by digestive enzymes and intestinal flora, leading to the formation of the aglycone, mogrol. researchgate.netresearchgate.net This process involves the detachment of the five glucosides in the digestive system. frontiersin.org In vitro experiments using human intestinal fecal homogenates have corroborated that various mogrosides are metabolized to the common terminal metabolite, mogrol. researchgate.netresearchgate.net

The biotransformation of this compound is extensive, resulting in a large number of metabolites. One comprehensive study identified 77 new metabolites in rats, distributed across plasma, urine, feces, and various organs. researchgate.netnih.gov

Key identified metabolites include:

Mogroside IIE : This bioactive metabolite is found in abundance in the heart, liver, spleen, and lungs of rats treated with this compound, suggesting it may contribute to the in vivo activities of the parent compound. researchgate.netnih.gov

Mogroside IIIA1 : This is another significant metabolite. In studies involving type 2 diabetic (T2DM) rats, the maximum plasma concentration of Mogroside IIIA1 was significantly higher compared to that in normal rats after the administration of this compound. nih.gov

Distribution of this compound Metabolites Identified in Rats
LocationNumber of Metabolites Identified
Feces58
Small Intestine51
Stomach45
Kidneys42
Spleen39
Lungs39
Liver33
Heart34
Urine29
Plasma14

Beyond deglycosylation, this compound undergoes several other metabolic reactions. The primary metabolic pathways that have been identified include hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation. researchgate.netnih.gov Studies have also noted that dehydrogenation, deoxidation, oxidation, and isomerization are major metabolic transformations of this compound. nih.gov One analysis identified 52 different oxidation products that were formed through mono- to tetra-hydroxylation or dehydrogenation reactions, underscoring the complexity of its metabolic fate. researchgate.netnih.gov

Distribution of this compound and Its Metabolites in Tissues and Organs

Following administration, this compound and its various metabolites are distributed throughout the body. Research in rat models indicates that both the parent compound and its biotransformation products can be found in plasma and various organs. researchgate.net This systemic availability, although limited for the parent this compound, allows for the compound and its metabolites to reach different tissues where they may exert biological effects. researchgate.net

Studies have demonstrated that this compound and its metabolites are distributed unevenly among different organs. researchgate.netnih.gov A detailed analysis in rats identified a significant number of metabolites across various tissues, indicating extensive biotransformation and wide distribution. The highest number of metabolites were detected in the small intestine and stomach, which is consistent with the primary sites of metabolism for orally administered compounds. nih.gov

Conversely, a lower but still significant number of metabolites were identified in the plasma and other major organs. nih.gov Notably, one of the seven identified bioactive metabolites, Mogroside IIE, was found to be abundant in the heart, liver, spleen, and lung, suggesting it may be a key contributor to the in vivo activities of this compound. researchgate.netnih.gov

Table 1: Number of this compound Metabolites Identified in Rat Tissues and Plasma

Tissue/FluidNumber of Metabolites Identified
Small Intestine51
Stomach45
Kidneys42
Spleen39
Lungs39
Heart34
Liver33
Plasma14

Data sourced from a 2015 study by Xu et al. nih.gov

A critical aspect of the distribution of this compound's metabolites is the ability of its aglycone, mogrol, to cross the blood-brain barrier. nih.govfrontiersin.org Mogrol is produced in the digestive system through the metabolic process of deglycosylation, where glucose units are detached from the parent this compound molecule. nih.gov This transformation enables mogrol to pass through the highly selective barrier separating the circulating blood from the central nervous system, allowing for its distribution within the brain. nih.govfrontiersin.org

Excretion Pathways

The elimination of this compound and its metabolites from the body occurs through distinct pathways. Research indicates that the parent compound, this compound, is primarily excreted in the urine. researchgate.netnih.gov In contrast, its numerous metabolites are mainly eliminated from the body via the feces. researchgate.netnih.gov This differentiation in excretion routes highlights the extensive metabolism that this compound undergoes, with the parent compound being absorbed to some extent and cleared renally, while the majority of its metabolites are passed through the gastrointestinal tract for fecal elimination. researchgate.net

Structure Activity Relationship Studies of Mogroside V and Its Derivatives

Influence of Glucose Moiety Number and Stereoconfiguration on Taste and Bioactivity

The number and stereochemical arrangement of glucose units attached to the mogrol (B2503665) backbone are primary determinants of the taste characteristics of mogrosides. researchgate.netresearcher.life A fundamental requirement for sweetness is the presence of at least three sugar units. mdpi.com Mogrosides with fewer than four glucose moieties, such as Mogroside IIE and Mogroside III, are generally tasteless or even bitter. mdpi.comnih.gov As the number of glucose units increases to four or more, as seen in Mogroside IV and Mogroside V, the compounds exhibit a pronounced sweet taste. nih.govtandfonline.com

This compound, which possesses five glucose units, is a potent sweetener, approximately 250 to 425 times sweeter than sucrose. nih.govfoodstandards.gov.au However, the relationship is not merely linear. Siamenoside I, another mogroside with five glucose units but a different arrangement, is reported to be even sweeter than this compound, with a sweetness potency about 563 times that of sucrose. mdpi.com This highlights that the location and linkage of the glucose moieties also play a crucial role in modulating sweetness intensity. acs.org

The stereoconfiguration of the glycosidic bonds is another critical factor. The naturally occurring β-glycosidic bonds are associated with a sweet taste. nih.govacs.org In contrast, synthetic derivatives with α-glycosidic bonds exhibit significantly reduced sweetness compared to their β-linked counterparts. nih.gov This suggests that the specific spatial orientation of the glucose units is essential for optimal interaction with the sweet taste receptors. nih.gov While the number of glucose residues is a decisive factor for taste, the point of interglycosidic linkage appears to have a more minor effect. nih.gov

From a bioactivity perspective, the glycosylation pattern also influences the pharmacological effects. While this compound exhibits various biological activities, its aglycone, mogrol, often demonstrates more potent effects in certain assays. nih.gov This suggests that the glucose moieties can impact the bioavailability and metabolic fate of the parent compound. The selective removal of glucose units from this compound can yield derivatives with different biological activities, such as enhanced anti-tumor properties. nih.gov

Table 1: Influence of Glucose Moiety on Mogroside Taste

Compound Number of Glucose Units Taste Profile Relative Sweetness (vs. Sucrose)
Mogroside IIE 2 Bitter/Tasteless -
Mogroside III 3 Bitter/Tasteless -
Mogroside IV 4 Sweet ~300 times
This compound 5 Sweet ~250-425 times
Siamenoside I 5 Sweet ~563 times
Mogroside VI 6 Sweet ~125 times

Impact of Hydroxylation of Side Chains on Taste

Modifications to the aglycone portion of the mogroside molecule, specifically the hydroxylation of side chains, can significantly alter the taste profile. mdpi.com One of the key structural features influencing taste is the functional group at the C-11 position of the mogrol skeleton. mdpi.com

Mogrosides that possess an 11α-hydroxyl group are typically sweet-tasting. mdpi.com Conversely, the presence of a ketone group at the C-11 position, as seen in 11-oxo-mogrosides, results in a bitter taste. mdpi.commdpi.com Interestingly, the hydroxylation of the side-chain double bond of these bitter 11-oxo-mogrosides can convert them into sweet compounds. mdpi.comnih.gov This chemical transformation underscores the critical role that specific hydroxyl groups play in the interaction with sweet taste receptors.

Furthermore, the stereochemistry at the C-11 position is also crucial. While the 11α-hydroxyl variants are sweet, the 11β-hydroxyl glycosides are reported to be tasteless. mdpi.com This demonstrates a high degree of stereospecificity in the structure-taste relationship of mogrosides.

Table 2: Impact of C-11 Substitution on Mogroside Taste

Functional Group at C-11 Example Compound Class Resulting Taste
α-hydroxyl (11α-OH) This compound, Mogroside IV Sweet
β-hydroxyl (11β-OH) 11-epi-mogroside V Tasteless
Ketone (C=O) 11-oxo-mogrosides Bitter

Comparison of this compound and its Metabolites (e.g., Mogrol, 11-oxothis compound) on Pharmacological Activities

While this compound is the most abundant sweet compound in monk fruit, its metabolites, including the aglycone mogrol and oxidized derivatives like 11-oxothis compound, exhibit distinct and sometimes more potent pharmacological activities. nih.gov

Mogrol vs. This compound: Studies have shown that upon ingestion, mogrosides are largely metabolized to mogrol by the gut microbiota. researchgate.net Mogrol itself has demonstrated a range of biological effects that are not always observed with this compound. For instance, mogrol has been found to be a potent activator of AMP-activated protein kinase (AMPK), an enzyme crucial for regulating cellular energy metabolism. nih.gov This activation contributes to anti-hyperglycemic and anti-lipidemic properties. nih.gov In contrast, this compound does not appear to activate AMPK directly. nih.gov Similarly, mogrol has been shown to suppress the differentiation of preadipocytes into fat cells and reduce triglyceride accumulation, effects not attributed to this compound. nih.gov These findings suggest that for certain metabolic benefits, the bioactivity is dependent on the conversion of this compound to its aglycone, mogrol. nih.gov Mogrol has also been investigated for its neuroprotective and anti-cancer activities. researchgate.netoup.com

11-oxothis compound vs. This compound: Both this compound and its oxidized metabolite, 11-oxothis compound, possess significant antioxidant properties. mdpi.com However, they exhibit different potencies in scavenging various reactive oxygen species (ROS). mdpi.com this compound is more effective at scavenging hydroxyl radicals (-OH), while 11-oxothis compound shows stronger activity against superoxide (B77818) anions (O2−) and hydrogen peroxide (H2O2). mdpi.commedchemexpress.com Furthermore, 11-oxothis compound has a notable inhibitory effect on DNA damage induced by hydroxyl radicals. mdpi.commedchemexpress.com It has also been shown to exhibit strong inhibitory effects in two-stage mouse skin carcinogenesis tests. ottokemi.com

Table 3: Comparison of Pharmacological Activities

Compound Key Pharmacological Activities
This compound Antioxidant (potent -OH scavenger), anti-inflammatory. mdpi.comoup.com
Mogrol Potent AMPK activator, anti-hyperglycemic, anti-lipidemic, suppresses adipogenesis, neuroprotective, anti-cancer. nih.govoup.com
11-oxothis compound Potent antioxidant (strong O2− and H2O2 scavenger), inhibits DNA damage, anti-carcinogenic. mdpi.commedchemexpress.comottokemi.com

Molecular Docking and Computational Studies on Receptor Binding

Molecular docking and computational modeling have provided valuable insights into how this compound and its derivatives interact with the human sweet taste receptor, a heterodimer composed of two G protein-coupled receptors, TAS1R2 and TAS1R3. pnas.orgexlibrisgroup.com

These studies indicate that sweet-tasting mogrosides, including this compound, bind to the Venus Flytrap Domain (VFD) of the TAS1R2 subunit. mdpi.compnas.org The binding of an agonist like this compound to this pocket is believed to induce a conformational change in the receptor, transitioning it to an active state and initiating the signal transduction cascade that results in the perception of sweetness. pnas.orgnih.gov

Computational models have shown that this compound forms strong hydrogen bonds with hydrophilic residues within the binding pocket of TAS1R2. mdpi.com The 11-hydroxy group of this compound, which is critical for its sweet taste, appears to form an additional hydrophilic interaction, which may explain its higher sweetness intensity compared to other glycosides like stevioside. mdpi.com The numerous glucose moieties of this compound also contribute significantly to the binding affinity through extensive hydrogen bonding with the receptor. mdpi.com

Interestingly, molecular docking simulations have also been used to explore the binding of mogrosides to bitter taste receptors (TAS2Rs). exlibrisgroup.com It has been demonstrated that this compound can activate at least two human bitter taste receptors, which may account for the slight bitter off-taste reported at high concentrations. nih.govnih.gov

These computational approaches are instrumental in building a structure-taste relationship model for mogrosides. exlibrisgroup.com By predicting the binding affinities and interaction modes of different derivatives with both sweet and bitter receptors, researchers can better understand the molecular basis for their sensory properties and guide the development of novel sweeteners with improved taste profiles. exlibrisgroup.comcsic.es The lack of synergy observed in blends of this compound with other sweeteners like Rebaudioside M is likely due to their competition for the same binding site on the TAS1R2/TAS1R3 receptor. nih.govnih.gov

Analytical Methods for Quantification of Mogroside V in Biological and Complex Matrices

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Mogroside V. Due to the compound's lack of a strong, specific chromophore, various detectors are utilized to enhance sensitivity and selectivity. thermofisher.com

Commonly, HPLC systems are equipped with Ultraviolet (UV) detectors , with detection wavelengths typically set around 203 nm or 210 nm. thermofisher.comnih.gov Reversed-phase chromatography is the most frequent separation mode, often utilizing C18 columns. nih.gov For instance, one method employs a C18 column with a gradient elution of acetonitrile (B52724) and water. nih.govbiocrick.com Another approach uses a hydrophilic interaction liquid chromatography (HILIC) method on an Acclaim Trinity P1 column with a mobile phase of acetonitrile and ammonium (B1175870) formate (B1220265) buffer (pH 3.0), which is also compatible with mass spectrometry. thermofisher.comtechnologynetworks.com

To overcome the limitations of UV detection, Charged Aerosol Detection (CAD) has been employed. thermofisher.com CAD is a mass-based detection method that provides a more uniform response for compounds lacking chromophores, leading to improved quantification. thermofisher.com In a comparative study, CAD demonstrated a fivefold increase in sensitivity for this compound analysis compared to UV detection, with a limit of detection (LOD) of 1.4 µg/mL versus 7.0 µg/mL for UV. thermofisher.com

Evaporative Light Scattering Detection (ELSD) is another alternative for detecting non-volatile compounds like this compound. sielc.com One method uses a Primesep AP mixed-mode column with a mobile phase of water, acetonitrile, and acetic acid, coupled with an ELSD detector. sielc.com

The table below summarizes various HPLC conditions used for this compound analysis.

ColumnMobile PhaseDetectorWavelength/ConditionsReference
ZORBAX SB-C18Water and Acetonitrile (gradient)UV203 nm researchgate.net
Acclaim Trinity P181/19 Acetonitrile/Ammonium Formate (pH 3.0)UV & CAD210 nm thermofisher.com
Primesep APWater, Acetonitrile, 0.5% Acetic AcidELSDNebulizer/Evaporator: 50°C, Gas: 1.6 SLM sielc.com
C18Acetonitrile and Water (gradient)UV203 nm nih.gov
Inertsil ODS-3-C1829% Acetonitrile/0.2% Formic AcidUV203 nm nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) with Chemometric Analysis

High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput method for the simultaneous analysis of multiple samples. nih.govfrontiersin.org This technique, when combined with chemometric analysis, is particularly useful for comparing the chemical profiles of different monk fruit products. nih.govfrontiersin.org

In one study, an HPTLC method was developed to analyze 13 mogrosides, including this compound, along with other compounds in monk fruit samples processed by different drying methods. nih.govfrontiersin.org After separation on the HPTLC plate, derivatization with 10% sulfuric acid in ethanol (B145695) allows for visualization under white light and UV 366 nm. researchgate.net This approach revealed that the content of this compound was significantly higher in monk fruits dried at low temperatures compared to those dried with traditional hot-air methods. nih.govfrontiersin.orgnih.govresearchgate.net Densitometric scanning of the plates allows for the semi-quantification of this compound. frontiersin.orgnih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that does not require an identical standard for the analyte. jst.go.jpresearchgate.net The intensity of an NMR signal is directly proportional to the molar concentration of the nucleus being measured. researchgate.net

A ¹H-qNMR method has been developed for the determination of this compound in luohanguo extract. jst.go.jp This method uses a certified reference material, such as caffeine (B1668208), as a single reference standard. jst.go.jpnih.gov The relative molar sensitivity (RMS) of this compound to caffeine is determined through an offline combination of ¹H-qNMR and HPLC-UV. jst.go.jpnih.gov The signal from the H-6 proton of this compound at δ 5.59 ppm was found to be suitable for quantification due to its good separation from other signals. jst.go.jp This qNMR approach allows for accurate quantification without the need for a purified this compound standard, whose purity itself would need to be established. jst.go.jp Two-dimensional qNMR techniques, such as COSY and HSQC, have also been developed to overcome issues of peak overlap in complex extracts. researchgate.net

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with an electrospray ionization (ESI) source, is a highly sensitive and selective technique for quantifying this compound in complex biological matrices like plasma. who.intnih.gov This method combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. creative-biolabs.com

A robust LC-MS/MS method was developed for the determination of this compound in rat plasma. who.intnih.gov The analysis is typically performed in negative ion mode (ESI-), monitoring specific precursor-to-product ion transitions in a mode known as selected-reaction monitoring (SRM) or multiple reaction monitoring (MRM). who.intnih.govgoogle.com For this compound, a common transition monitored is m/z 1285.6 → 1123.7. who.intnih.gov This high specificity allows for accurate quantification even in the presence of interfering substances. google.com

LC-ESI-MS has also been instrumental in studying the metabolism of this compound. An HPLC-ESI-ion trap-time-of-flight-mass spectrometry (HPLC-ESI-IT-TOF-MSⁿ) method was used to identify numerous metabolites in rats, revealing metabolic pathways such as deglycosylation and hydroxylation. nih.gov

Micelle-Mediated Cloud-Point Extraction Coupled with HPLC-UV

To simplify sample pre-treatment and reduce the use of organic solvents, a method combining micelle-mediated cloud-point extraction (CPE) with HPLC-UV has been developed. nih.govbiocrick.comresearchgate.net Cloud-point extraction is a separation and preconcentration technique that uses the property of non-ionic surfactants to form a surfactant-rich phase when heated above a certain temperature (the cloud point). mdpi.com

In this method, this compound is extracted from the sample matrix into micelles of a non-ionic surfactant, such as Genapol® X-080. nih.govbiocrick.comresearchgate.net The surfactant-rich phase, containing the concentrated analyte, is then separated and analyzed by HPLC-UV. nih.govbiocrick.comresearchgate.net This technique has shown an extraction yield of 80.7% and a pre-concentration factor of approximately 10.8 for this compound. nih.govbiocrick.comresearchgate.net The method is considered environmentally friendly, simple, and sensitive. biocrick.comresearchgate.net

Method Validation (Accuracy, Precision, Detection Limits, Quantification Limits)

Validation is a critical step to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose. Validation parameters typically include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). who.int

For a validated LC-MS/MS method for this compound in rat plasma, the following results were reported: who.intnih.gov

Linearity: The calibration curve was linear over the concentration range of 96.0–96,000 ng/mL. who.intnih.gov

Precision: Intra-day and inter-day precision values (expressed as coefficient of variation, CV%) were less than 10.1%. who.intnih.gov

Accuracy: Intra-day and inter-day accuracy ranged from 96.2% to 105.0%. who.int

Recovery: The mean extraction recovery from plasma was between 91.3% and 95.7%. who.intnih.gov

LOQ: The lower limit of quantification was 96.0 ng/mL. who.intnih.gov

Another method coupling micelle-mediated cloud-point extraction with HPLC-UV reported the following validation data: nih.govbiocrick.comresearchgate.net

Precision: Relative standard deviations for intra-day and inter-day precision were less than 8.68% and 5.78%, respectively. nih.govbiocrick.comresearchgate.net

Accuracy (Recovery): Recoveries were between 85.1% and 103.6%. nih.govbiocrick.comresearchgate.net

LOD: The limit of detection was 0.75 µg/mL. nih.govbiocrick.comresearchgate.net

LOQ: The limit of quantification was 2 µg/mL. nih.govbiocrick.comresearchgate.net

The table below provides a summary of validation parameters from a representative LC-MS/MS study.

ParameterConcentration (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)
LOQ 96.06.310.198.0 - 105.0
Low QC 1924.75.195.0 - 101.4
Medium QC 19209.27.5104.6 - 110.7
High QC 768003.36.993.1 - 96.2
Data adapted from a study on this compound quantification in rat plasma. who.int

Toxicological Considerations and Safety Assessment in Research Contexts

Acute and Subchronic Toxicity Studies in Animal Models (mice, rats, dogs)

Investigations into the acute toxicity of monk fruit extract, which is rich in Mogroside V, have indicated a very low level of toxicity. In mice, the acute toxicity was so low that a specific lethal dose could not be established. foodstandards.gov.au Animal studies have consistently shown no toxic side effects even at high doses of S. grosvenorii mogrosides. tandfonline.com The median lethal dose (LD50) for mogrosides is greater than 15 g/kg, which is considered nontoxic. tandfonline.com

Subchronic toxicity has been examined in multiple species. In a 90-day study, dogs administered a Luo Han Guo mogroside extract via gavage showed no significant adverse effects in clinical observations, body weight, food consumption, hematology, blood chemistry, urinalysis, gross necropsy, organ weights, or histopathology. nih.gov Similarly, repeat-dose subchronic studies in rats found no adverse effects at the highest doses tested. foodstandards.gov.au

A 90-day oral toxicity study in rats using a monk fruit extract containing 52% this compound was conducted. europa.eu Additionally, a combined 28-day and 90-day oral gavage study in male and female dogs using a non-caloric sweetener derived from Luo Han Guo, where mogrosides are the sweetening components, found no significant adverse effects. nih.gov

Researcher's Interactive Table: Summary of Toxicity Studies

Study Type Animal Model Key Findings Citation
Acute Toxicity Mice Toxicity is very low; a lethal dose could not be established. foodstandards.gov.au
Subchronic (90-day) Dogs No significant adverse effects observed. nih.govresearchgate.net
Subchronic Rats No adverse effects at the highest doses tested. foodstandards.gov.au
Subchronic (90-day) Rats Study conducted with monk fruit extract containing 52% this compound. europa.eu

Genotoxicity Evaluations (Bacterial Reverse Mutation Assay, Chromosomal Damage)

This compound has been evaluated for its potential to cause genetic mutations using the bacterial reverse mutation assay, commonly known as the Ames test. fda.gov Monk fruit extracts containing 25% and 55% this compound yielded negative results in this assay, which used Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102. nih.gov These results indicate that under the tested conditions, this compound is not mutagenic in these bacterial species. fda.gov The Salmonella reverse mutation tests for mogrosides were negative, suggesting they lack direct or indirect mutagenicity. tandfonline.com

Researcher's Interactive Table: Genotoxicity of this compound

Test System This compound Concentration in Extract Result Citation
Bacterial Reverse Mutation Assay S. typhimurium strains 25% and 55% Negative nih.gov
In Vitro Micronucleus Assay Cultured Human Lymphocytes 25% and 55% Negative for chromosomal damage nih.gov
Chromosomal Damage Mice Not specified No genotoxic effect foodstandards.gov.au

Effects on Organ Weights (Adrenal, Kidney, Testis)

Some studies have indicated potential effects of high doses of mogrosides on the relative weights of certain organs in animal models. High doses of mogrosides have been associated with an increase in the relative adrenal weight in female mice and an increase in the relative kidney weight in male mice. researchgate.netresearchgate.net These changes in kidney weight in male rats were noted as being dose-dependent, reversible, and considered non-adverse, though further research is suggested to confirm renal safety at higher intake levels. researchgate.net

A decrease in testicular weight has also been observed in some studies with high doses of mogrosides. researchgate.netresearchgate.net The European Food Safety Authority (EFSA) Panel noted effects on the testis in a 90-day study with a monk fruit extract containing 52% this compound, stating that the adversity of these effects could not be ruled out. europa.eu

In contrast, a 90-day oral gavage study in dogs with a Luo Han Guo mogroside extract did not report any significant adverse effects on organ weights. nih.gov

Researcher's Interactive Table: Effects of High-Dose Mogrosides on Organ Weights

Organ Animal Model Observed Effect Citation
Adrenal Gland Female Mice Increase in relative weight researchgate.netresearchgate.net
Kidney Male Mice/Rats Increase in relative weight, renal tubular degeneration/atrophy researchgate.netresearchgate.net
Testis Male Mice Decrease in weight researchgate.netresearchgate.net

Reproductive and Developmental Toxicity Screening

Screening studies on the reproductive and developmental toxicity of this compound have been conducted. A study in rats using a monk fruit extract with 30% this compound found no adverse clinical or reproductive effects on the parent generation or on the F1 pups up to postnatal day 13. foodstandards.gov.au Similarly, another reproductive and developmental screening study in rats showed no effects on parental, reproductive, or developmental toxicity. nih.govresearchgate.net No maternal and developmental toxicity was observed. europa.eu

However, it was noted that in one study, the exposure time for male animals did not cover the full duration of spermatogenesis, suggesting that a longer-term study would be beneficial to clarify the effects on the testes observed in a 90-day study. europa.eunih.gov

Considerations for Long-Term Exposure and Carcinogenicity Testing

Currently, no chronic toxicity or carcinogenicity studies are available for this compound. foodstandards.gov.au The rationale for this is that monk fruit extract is not genotoxic, and no lesions that could potentially progress to neoplasia through non-genotoxic mechanisms were observed in subchronic studies. foodstandards.gov.au

However, the EFSA Panel has suggested that considering the systemic availability of this compound and the effects observed in the rat subchronic study, data from chronic/carcinogenicity toxicity testing would have been warranted. europa.eunih.gov Future research on chronic toxicity and carcinogenicity is considered important, especially concerning the processing of the natural sweetener's extraction composition. researchgate.netresearchgate.net

Metabolite Toxicity Concerns

After oral administration, this compound is largely degraded in the intestinal lumen, leading to the formation of numerous metabolites. foodstandards.gov.au These metabolites can be absorbed systemically and have been detected in plasma, urine, liver, and other organs. foodstandards.gov.auresearchgate.net The primary metabolic reactions include deglycosylation, hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation. researchgate.netfda.gov The main metabolites found in feces are mogrol (B2503665), mogroside IIA, and mogroside IE. foodstandards.gov.au

The EFSA Panel has raised a concern that the available in vitro toxicity studies, even those including metabolic activation, were not sufficiently informative to evaluate the genotoxic potential of the metabolites generated after microbial metabolism, particularly the aglycone, mogrol. europa.eunih.gov While this compound itself has not shown genotoxicity, the potential toxicity of its metabolites remains an area for further investigation.

Advanced Research Applications and Future Directions

Mogroside V as a Drug Delivery Carrier

This compound is being explored as a novel carrier in drug delivery systems to enhance the bioavailability and alter the tissue distribution of poorly soluble drugs. researchgate.netnih.gov One notable application is with silybin (B1146174), a natural flavonoid with low water solubility. researchgate.net Researchers have prepared solid dispersion particles (SDPs) of silybin with this compound using a solvent evaporation method. nih.gov

Physicochemical analysis, including dynamic light scattering (DLS), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD), revealed that these SDPs form nanoparticles of approximately 206 nm in water. nih.gov Within these particles, silybin exists in an amorphous or molecularly dispersed state. nih.gov This formulation led to a dramatic 1,931-fold increase in the saturation solubility of silybin. nih.gov

Pharmacokinetic studies in rats demonstrated a significant improvement in the oral absorption of silybin from the SDPs. The area under the curve (AUC), a measure of total drug exposure, was 24.5 times higher for the silybin/Mogroside V SDPs compared to pure silybin. nih.gov Furthermore, in vivo tissue distribution experiments in mice showed a shift in the primary organ of distribution from the lungs to the liver, suggesting that this compound can act as a liver-targeting carrier. researchgate.netnih.gov These findings indicate the potential of this compound as an effective excipient for solubilization and targeted drug delivery. nih.gov

Table 1: Pharmacokinetic and Solubility Data of Silybin with this compound
ParameterPure Silybin (SLY)Silybin/Mogroside V Solid Dispersion Particles (SDPs)Fold Increase
Saturation Solubility (μg/mL)1.1422011931
Mean AUC (ng·min/mL) in rats112227,48124.5

Omics-based Approaches in this compound Research (e.g., RNA-seq, Proteomics, Metabolomics)

Omics technologies are providing a comprehensive, system-wide understanding of the biological effects of this compound.

Transcriptomics and Proteomics: A combined transcriptomic (RNA-seq) and proteomic approach has been used to investigate the mechanisms behind this compound's effects on pulmonary inflammation. nih.govfrontiersin.org In a mouse model of ovalbumin (OVA)-induced lung inflammation, this compound treatment was found to significantly alter the expression of numerous genes and proteins. nih.govnih.gov The integrated analysis revealed that this compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and JAK-STAT pathways. nih.govfrontiersin.org Specifically, key regulatory molecules such as Igha, Ighg1, NF-κB, Jak1, and Stat1, which were activated during inflammation, were inhibited by this compound. nih.govnih.gov

Metabolomics: Metabolomic studies have been crucial in elucidating the biosynthetic pathway of mogrosides in Siraitia grosvenorii. pnas.orgillinois.edu By analyzing the metabolic profiles of the fruit at different developmental stages, researchers have correlated the accumulation of specific mogrosides with the expression of genes encoding biosynthetic enzymes. pnas.org More recently, targeted metabolomics has been employed to understand the neuroprotective and metabolic regulatory roles of this compound in models of Parkinson's disease. nih.gov This research showed that this compound and its metabolite, mogrol (B2503665), could restore metabolic balance in the substantia nigra by modulating key pathways such as sphingolipid metabolism, fatty acid metabolism, and amino acid metabolism. nih.gov

Table 2: Differentially Expressed Genes and Proteins in a Mouse Model of Pulmonary Inflammation Treated with this compound
Comparison GroupDifferentially Expressed GenesDifferentially Expressed Proteins
Normal Control vs. Ovalbumin-induced Control944341
Ovalbumin-induced Control vs. This compound-treated449259

Network Pharmacology for Target Identification and Mechanism Elucidation

Network pharmacology is a powerful in silico approach used to decipher the complex mechanisms of action of natural compounds like this compound by analyzing the interactions between drugs, targets, and diseases. nih.govfrontiersin.orgfrontiersin.org This methodology has been applied to predict the therapeutic targets and pathways of this compound in various disease contexts.

For instance, a study investigating the potential of this compound in treating patients with both ovarian cancer and COVID-19 identified 24 related targets. nih.gov Further analysis pinpointed 10 core targets, including JUN, IL2, HSP90AA1, AR, and VEGFA. nih.govfrontiersin.org Enrichment analysis of these targets revealed their involvement in critical biological processes and signaling pathways, such as the HIF-1 signaling pathway and Th17 cell differentiation. frontiersin.org Molecular docking simulations confirmed favorable binding between this compound and core target proteins like VEGFA. nih.gov

Another network pharmacology study explored the mechanisms of this compound in alleviating oxidative aging. nih.gov This research predicted targets and pathways involved in its anti-aging effects, which were subsequently validated in cellular and animal models. The study found that this compound inhibited oxidative aging and apoptosis by down-regulating the EGFR/p38/JNK pathway. nih.gov

Integration of this compound with Other Therapeutic Agents

The unique physicochemical properties of this compound make it a candidate for integration with other therapeutic agents to improve their efficacy. As detailed in the drug delivery section (9.1), this compound can be formulated with poorly soluble drugs like silybin to create solid dispersion nanoparticles. researchgate.netnih.gov This co-formulation significantly enhances the solubility and oral bioavailability of silybin, demonstrating a synergistic effect at the pharmaceutical level. nih.gov By improving the pharmacokinetic profile of silybin, this compound enables a more effective delivery of the therapeutic agent to its target site, in this case, the liver. researchgate.netnih.gov This application highlights the potential of this compound not as a therapeutic agent itself in this context, but as a crucial component of a combination therapy that enhances the performance of another drug.

Clinical Research Gaps and Future Human Studies

Despite promising preclinical data, there is a significant gap in clinical research on this compound. Much of the current understanding of its biological activities comes from in vitro and in vivo animal studies. researchgate.net While pharmacokinetic studies have been conducted in rats to understand the absorption, distribution, and metabolism of this compound, human pharmacokinetic data is limited. researchgate.netwho.int

The European Food Safety Authority (EFSA) noted that the existing toxicity database on Monk fruit extract, of which this compound is the main component, is insufficient to definitively conclude on its safety for use as a food additive. nih.goveuropa.eu The panel highlighted that longer-term studies would be needed to clarify effects on the testes observed in a 90-day rat study and that data from chronic toxicity and carcinogenicity testing would be warranted. nih.goveuropa.eu

Future human studies are essential to validate the therapeutic potential suggested by preclinical research. Well-designed clinical trials are needed to investigate the efficacy of this compound in areas such as metabolic health, inflammation, and neuroprotection. These studies should also thoroughly evaluate its safety profile, pharmacokinetics, and optimal dosage in human subjects. Bridging this gap between preclinical findings and clinical evidence is crucial for the potential development of this compound as a therapeutic agent.

Sustainable Production and Bioengineering for Enhanced this compound Yield

The natural abundance of this compound in Siraitia grosvenorii is low, and traditional extraction methods are inefficient, hindering its widespread application. nih.gov To address this, significant research has focused on biotechnological production methods.

Microbial Fermentation: Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae, has emerged as a promising strategy for the de novo biosynthesis of this compound from simple sugars like glucose. nih.gov This involves introducing the complex, multi-step biosynthetic pathway from the plant into the yeast. nih.govresearchgate.net Scientists have employed various strategies to increase the yield, including enhancing precursor supply, inhibiting competing metabolic pathways, preventing the degradation of this compound, and addressing challenges of enzyme spatial separation through compartmentalization. nih.gov These efforts have successfully increased the this compound titer by over 23,000-fold, achieving 28.62 mg/L in a 5-L bioreactor. nih.gov

Heterologous Expression in Plants: Another bioengineering approach is the heterologous production of mogrosides in other plants. Researchers have developed a strategy to stack multiple genes from the mogroside biosynthesis pathway into other crops. nih.govnih.gov For example, a multi-gene vector containing six key biosynthesis genes was successfully transformed into cucumber (Cucumis sativus) and tomato (Lycopersicon esculentum). nih.gov This resulted in the production of this compound (587 ng/g fresh weight) and siamenoside I in transgenic cucumber, demonstrating the feasibility of engineering common vegetables to produce these high-value sweeteners. nih.gov These sustainable and scalable bioengineering approaches are vital for the future production of this compound. nih.gov

Q & A

Q. What experimental methodologies are recommended for quantifying Mogroside V in plant extracts?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is widely used for precise quantification. For example, targeted ion extraction (e.g., m/z 1331.64 for this compound) in full-scan spectra enables accurate measurement, validated via external standard calibration . Additionally, NMR spectroscopy can resolve structural ambiguities, though inconsistencies in reported chemical shifts (e.g., discrepancies in this compound vs. 11-oxo-mogroside V signals) necessitate cross-validation with synthetic standards .

Q. What are the primary pharmacological activities of this compound, and how are they experimentally validated?

this compound exhibits anti-inflammatory, antioxidant, and antidiabetic properties. Key assays include:

  • Anti-inflammatory : Inhibition of LPS-induced NF-κB activation in murine models, measured via reductions in COX-2, iNOS, and cytokine levels (ELISA) .
  • Antioxidant : Quantification of ROS reduction and upregulation of SOD, CAT, and SIRT1 mRNA in oxidative stress models (qPCR) .
  • Antidiabetic : Glucose tolerance tests in diabetic rodents, with this compound shown to lower blood glucose and triglycerides .

Q. Which analytical techniques are most effective for structural elucidation of this compound derivatives?

Combinatorial use of NMR (1H, 13C, 2D-COSY, HSQC) and high-resolution MS (HRMS) is critical. For example, revised NMR assignments for mogroside IVe resolved prior ambiguities in sugar moiety configurations . X-ray crystallography of crystallized derivatives can further confirm stereochemistry.

Advanced Research Questions

Q. How can synthetic biology address challenges in heterologous this compound biosynthesis?

Microbial cell factories (e.g., engineered Saccharomyces cerevisiae) are designed to express key enzymes like UDP-glucosyltransferases (e.g., SgUGT94-289-3). Challenges include:

  • Low yield : Optimizing promoter strength (e.g., using constitutive or inducible promoters) for mogrol synthesis genes .
  • Branch pathway interference : CRISPRi-mediated suppression of competing pathways (e.g., sterol biosynthesis via CAS gene knockdown) .
  • Post-translational modifications : Co-expression of chaperones to improve glucosyltransferase folding .

Q. What molecular mechanisms underlie this compound’s interaction with human taste receptors?

Molecular docking studies (AutoDock Vina) reveal that this compound binds T1R2/T1R3 sweet taste receptors via hydrogen bonding with residues in the Venus flytrap domain. Bitter taste prediction models suggest structural features (e.g., glycosylation patterns) determine receptor specificity, validated via electronic tongue sensory analysis .

Q. How do environmental factors influence this compound accumulation in Siraitia grosvenorii?

Temperature during fruit maturation significantly impacts biosynthesis. Transcriptomic analysis shows downregulation of SgUGT94-289-3 under suboptimal temperatures (e.g., 55 d post-pollination), reducing glycosylation efficiency. Controlled post-ripening at 25°C increases this compound content by 80% .

Q. How can researchers resolve contradictions in reported NMR data for this compound analogs?

Discrepancies (e.g., shifts for this compound vs. 11-oxo derivatives) require:

  • Standardized protocols : Uniform solvent systems (e.g., deuterated methanol) and calibration against internal standards (TMS).
  • Collaborative validation : Cross-lab replication of NMR assignments, as done for mogroside IVe .

Q. What strategies enhance this compound yield in plant-based systems?

  • Genetic engineering : Overexpression of CYP749A22 to boost mogrol production, the precursor for glycosylation .
  • Cultivation optimization : Post-ripening duration adjustments and controlled pollination timing to synchronize enzyme activity peaks .

Q. What experimental models are used to study this compound’s anticancer activity?

  • In vitro : Inhibition of pancreatic cancer cell proliferation (PANC-1 lines) via ROS-mediated apoptosis (flow cytometry) .
  • In vivo : Xenograft models measuring tumor volume reduction post-Mogroside V administration, with metabolomic profiling to identify altered pathways (e.g., glycolysis suppression) .

Q. How can transcriptomic data improve this compound biosynthesis in microbial systems?

Co-expression network analysis (WGCNA) identifies hub genes (e.g., SgSQE1 for squalene epoxidase) critical for mogrol synthesis. Dynamic regulation of these genes using inducible promoters (e.g., GAL1/10) aligns enzyme activity with substrate availability .

Methodological Notes

  • Data Contradictions : Always validate findings against multiple assays (e.g., LC-MS vs. NMR) and replicate under controlled conditions .
  • Experimental Design : Include sham groups in animal studies to account for LPS-induced inflammation variability .
  • Gene Editing : Use dual sgRNA CRISPR-Cas9 systems to minimize off-target effects in pathway engineering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.